5-Phenylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXOXXGCJHYEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355798 | |
| Record name | 5-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34771-45-4 | |
| Record name | 5-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenyl-Substituted Pyrimidines from Benzaldehyde and Urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phenyl-substituted pyrimidines, commencing with the foundational Biginelli reaction of benzaldehyde, urea, and a β-dicarbonyl compound to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), followed by their subsequent aromatization. This two-step process is a cornerstone in heterocyclic chemistry, offering a versatile route to a class of compounds with significant pharmacological interest.
Core Synthesis: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction that forms the dihydropyrimidine core.[1][2] The archetypal reaction involves the acid-catalyzed condensation of benzaldehyde, urea, and a β-ketoester, such as ethyl acetoacetate.[3]
Reaction Pathway
The reaction proceeds through a series of equilibrium steps, initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is followed by the nucleophilic addition of the enol of the β-dicarbonyl compound, and subsequent cyclization and dehydration to furnish the final dihydropyrimidine product.[1]
References
- 1. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 5-Phenylpyrimidine Condensation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data related to the synthesis of 5-phenylpyrimidines, a crucial scaffold in medicinal chemistry. The primary focus is on the widely employed Biginelli condensation reaction, with additional insights into alternative synthetic routes.
The Biginelli Reaction: A Cornerstone for 5-Phenyl-3,4-dihydropyrimidin-2(1H)-one Synthesis
The Biginelli reaction, a one-pot three-component condensation, stands as the most prominent method for synthesizing the dihydropyrimidine core, which can be subsequently aromatized to the corresponding pyrimidine.[1][2] This reaction typically involves the acid-catalyzed condensation of an aryl aldehyde (in this case, benzaldehyde), a β-dicarbonyl compound (commonly ethyl acetoacetate), and urea or thiourea.[1]
Proposed Reaction Mechanisms
Three primary mechanisms have been proposed for the Biginelli reaction, all of which are believed to operate under acidic conditions. The reaction pathway can be influenced by the specific reactants and conditions employed.
-
The Iminium Pathway: This is the most widely accepted mechanism. It commences with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate then reacts with the enol form of the β-dicarbonyl compound. Subsequent cyclization via intramolecular nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the dihydropyrimidinone product.
-
The Enamine Pathway: In this mechanism, the β-dicarbonyl compound and urea first condense to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the protonated aldehyde. The resulting adduct undergoes cyclization and dehydration to afford the final product.
-
The Knoevenagel Pathway: This pathway begins with the Knoevenagel condensation of the aldehyde and the β-dicarbonyl compound to form an α,β-unsaturated dicarbonyl intermediate. This intermediate then undergoes a Michael addition with urea, followed by cyclization and dehydration to yield the dihydropyrimidinone. Mass spectrometry studies have detected intermediates corresponding to both the enamine and Knoevenagel pathways, suggesting that multiple pathways may compete.[3]
Visualization of Proposed Biginelli Reaction Mechanisms
The logical flow of the three proposed mechanisms for the Biginelli reaction leading to a 5-phenyl-3,4-dihydropyrimidin-2(1H)-one is depicted below.
Figure 1: Proposed Mechanisms for the Biginelli Reaction.
Quantitative Data on 5-Phenyl-dihydropyrimidinone Synthesis
The efficiency of the Biginelli reaction for producing 5-phenyl-3,4-dihydropyrimidin-2(1H)-ones is significantly influenced by the choice of catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Effect of Catalyst on the Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| B(C6F5)3 (0.5) | EtOH | 4 | 76 | [4] |
| B(C6F5)3 (1) | EtOH | 2.5 | 94 | [4] |
| None | EtOH | 12 | 15 | [4] |
| H2SO4 (catalytic) | EtOH | overnight | 88 | [5] |
| Quinine-derived amine (20) | - | 48 | 91 | [6] |
Table 2: Effect of Solvent on the Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one with B(C6F5)3 (1 mol%)
| Solvent | Time (h) | Yield (%) | Reference |
| EtOH | 2.5 | 94 | [4] |
| Solvent-free | 5 | 70 | [4] |
| H2O | 8 | 45 | [4] |
| THF | 8 | 65 | [4] |
| Toluene | 8 | 52 | [4] |
| CH3CN | 6 | 90 | [4] |
Experimental Protocols for 5-Phenyl-dihydropyrimidinone Synthesis
The following protocols provide a generalized framework for the one-pot synthesis of 5-phenyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.
General Protocol for Acid-Catalyzed Synthesis
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Urea or Thiourea (1.5 equivalents)
-
Ethanol (as solvent)
-
Acid catalyst (e.g., concentrated HCl, H2SO4, or a Lewis acid like B(C6F5)3)[4][5]
Procedure:
-
To a round-bottom flask, add benzaldehyde, ethyl acetoacetate, urea (or thiourea), and ethanol.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
The reaction mixture is then stirred and heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the mixture can be poured into ice-cold water to induce precipitation.
-
The crude product is washed with cold water and then with a small amount of cold ethanol or ether to remove unreacted starting materials.[5]
-
The final product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]
Protocol for Solvent-Free Synthesis
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Urea (1.4 equivalents)
-
Catalyst (optional, but can improve yield and reaction time)
Procedure:
-
In a flask, thoroughly mix benzaldehyde, ethyl acetoacetate, and urea.
-
If a solid catalyst is used, it should be added at this stage.
-
Heat the mixture with stirring. The reaction is typically conducted at a temperature range of 80-100°C.[8][9]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature, which should result in the solidification of the product.
-
Wash the solid product with water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone.[8]
Alternative Synthetic Routes to 5-Phenylpyrimidines
While the Biginelli reaction is a dominant method, other condensation reactions can also be employed to synthesize the 5-phenylpyrimidine scaffold.
Synthesis from Chalcones
Chalcones, which are α,β-unsaturated ketones, can serve as precursors for pyrimidine synthesis. The reaction involves the condensation of a phenyl-substituted chalcone with a suitable nitrogen-containing reagent like urea or guanidine under basic conditions.[10][11]
Mechanism: The reaction proceeds via a Michael addition of the nitrogen nucleophile to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/oxidation to form the aromatic pyrimidine ring.
Figure 2: Synthesis of this compound from Chalcone.
The Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[12][13] To obtain a this compound, a phenyl-substituted 1,3-dicarbonyl compound would be required. The reaction is typically acid-catalyzed.
Mechanism: The reaction begins with the formation of an imino ester salt from a nitrile and an alcohol (the Pinner reaction), which can then be converted to an amidine.[12][13] The amidine then undergoes a condensation reaction with the 1,3-dicarbonyl compound, leading to the pyrimidine ring after cyclization and dehydration.
Conclusion
The synthesis of 5-phenylpyrimidines is a well-established area of organic chemistry, with the Biginelli reaction being a highly efficient and versatile method for constructing the core dihydropyrimidine structure. Understanding the underlying reaction mechanisms—the iminium, enamine, and Knoevenagel pathways—is crucial for optimizing reaction conditions and exploring novel synthetic variations. The choice of catalyst and solvent plays a significant role in determining the reaction's efficiency, with various options available to suit specific laboratory needs and green chemistry principles. While the Biginelli reaction is predominant, alternative routes from chalcones and via the Pinner synthesis offer additional strategies for accessing this important heterocyclic scaffold, further expanding the toolkit for medicinal chemists and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 9. jmchemsci.com [jmchemsci.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pinner Reaction | NROChemistry [nrochemistry.com]
- 13. Pinner reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Core Physical and Chemical Properties of 5-Phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylpyrimidine stands as a pivotal scaffold in the landscape of medicinal chemistry and drug discovery. This heterocyclic aromatic compound, characterized by a phenyl group at the 5-position of the pyrimidine ring, serves as a foundational structure for a diverse array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, underscoring the significance of this core in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its role in modulating key biological pathways.
Core Physical and Chemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are crucial for its application in synthetic chemistry and drug design. While experimental data for the unsubstituted parent compound is not extensively reported, computed properties provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | PubChem[1] |
| Molecular Weight | 156.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=CN=C2 | PubChem[1] |
| InChI | InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h1-8H | PubChem[1] |
| InChIKey | LVXOXXGCJHYEOS-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 34771-45-4 | PubChem[1] |
| Physical State | Yellow to colorless liquid | Hoffman Fine Chemicals[2] |
| Melting Point | Not available | Hoffman Fine Chemicals[2] |
| Boiling Point | Not available | Hoffman Fine Chemicals[2] |
| Solubility | Not available | Hoffman Fine Chemicals[2] |
| Storage | Sealed in dry, Store at room temperature (20 to 22 °C) | Hoffman Fine Chemicals[2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the characterization of this compound.
| Spectroscopy | Data Summary |
| ¹H NMR | Spectral data for various derivatives are available, showing characteristic aromatic proton signals. For example, in 4-(4-fluorophenyl)-5-methylpyrimidine, proton signals appear at δ 9.13 (s, 1H), 8.65 (s, 1H), 7.66-7.63 (m, 2H), and 7.22-7.17 (t, J = 10.0 Hz, 2H).[3] |
| ¹³C NMR | The ¹³C NMR spectrum of 4-(4-fluorophenyl)-5-methylpyrimidine shows peaks at δ 163.74, 158.98, 156.69, 136.24, 135.73, 130.30, 129.8, 128.75, 128.11, and 17.17 ppm.[3] |
| Mass Spectrometry | The molecular ion peak is a key feature. For 4-methyl-5-phenylpyrimidine, the molecular weight is 170.21 g/mol .[4] |
| UV-Vis | UV-Vis spectra of pyrimidine derivatives are influenced by pH and substitution patterns.[5] |
Experimental Protocols
The synthesis and modification of the this compound core are central to the exploration of its therapeutic potential. Below are representative experimental protocols for the synthesis and analysis of this compound derivatives.
General Synthesis of 5-Phenylbarbituric Acid (a this compound derivative)[6]
This method involves the condensation of diethyl phenylmalonate with urea.
Materials:
-
Diethyl phenylmalonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, dissolve metallic sodium in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Condensation Reaction: To the sodium ethoxide solution, add diethyl phenylmalonate, followed by urea.
-
Reflux: Heat the reaction mixture to reflux for several hours to facilitate the condensation reaction.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated hydrochloric acid to precipitate the crude 5-phenylbarbituric acid.
-
Purification: Collect the precipitate by filtration and purify by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
General Procedure for the Preparation of Ethyl 4-(substituted)-6-methyl-2-phenylpyrimidine-5-carboxylates[7]
This protocol describes the synthesis of various 4-substituted 2-phenylpyrimidine derivatives.
Materials:
-
Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Substituted primary alkyl amine
-
Methanol
-
Triethylamine
-
Chloroform
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Chlorination: Reflux a mixture of ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate and POCl₃ for 3 hours. After cooling, slowly pour the mixture into ice water and extract three times with chloroform.
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator.
-
Substitution: Dissolve the crude product in a mixture of methanol and triethylamine. Add the appropriate substituted primary alkyl amine and stir the reaction mixture at room temperature for 24 hours.
-
Purification: Collect the resulting precipitate by filtration, wash with cold methanol, and purify by column chromatography on silica gel using chloroform as the eluent.
NMR and Mass Spectrometry Analysis[7]
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Mass Spectrometry:
-
Mass spectra are recorded using techniques such as Electrospray Ionization (ESI).
Reactivity and Chemical Behavior
The pyrimidine ring in this compound is a π-deficient system due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity.
-
Electrophilic Aromatic Substitution: Generally, electrophilic aromatic substitution on the pyrimidine ring is challenging. However, the presence of electron-donating groups can activate the ring, with electrophilic attack typically occurring at the C-5 position.[6] In the case of this compound, this position is already substituted by the phenyl group.
-
Nucleophilic Aromatic Substitution: The π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups.
Biological Activities and Signaling Pathways
Derivatives of this compound have been investigated for a wide range of biological activities, targeting various cellular pathways implicated in disease.
Central Nervous System Depressants
Certain this compound derivatives, such as this compound-4,6-diol (which exists in tautomeric equilibrium with 5-phenylbarbituric acid), act as central nervous system (CNS) depressants.[7] Their mechanism of action often involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the brain.[7] This enhances the effect of GABA, leading to increased neuronal inhibition.[7]
Caption: Modulation of the GABA-A receptor by a this compound derivative.
Anticancer Activity
Numerous this compound derivatives have been synthesized and evaluated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.
-
VEGFR-2 Inhibition: Some pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis.[8]
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
-
Mnk2 Inhibition: A series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives have been identified as potent inhibitors of MAP kinase-interacting kinase 2 (Mnk2).[9] Mnk2 is involved in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a process that is critical for tumorigenesis.[9] Inhibition of Mnk2 can lead to reduced expression of anti-apoptotic proteins and promote apoptosis in cancer cells.[9]
Antifungal Activity
Novel 2-phenylpyrimidine derivatives have been designed and synthesized as antifungal agents targeting the enzyme lanosterol 14α-demethylase (CYP51).[10] CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.
Conclusion
The this compound core represents a privileged scaffold in the field of drug discovery, giving rise to a multitude of derivatives with significant and diverse biological activities. This guide has provided a detailed overview of the core physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and analysis. The exploration of its derivatives as modulators of key signaling pathways, such as those involving GABA-A receptors, VEGFR-2, and Mnk2, highlights the immense therapeutic potential of this chemical class. Continued research into the synthesis and biological evaluation of novel this compound analogs is poised to yield new and effective therapeutic agents for a range of diseases.
References
- 1. This compound | C10H8N2 | CID 817373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. rsc.org [rsc.org]
- 4. 4-Methyl-5-phenylpyrimidine | C11H10N2 | CID 180586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Phenylpyrimidine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists
An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential
The 5-phenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a cornerstone for the design of novel therapeutics targeting a wide range of diseases, most notably in the field of oncology. This technical guide provides a comprehensive overview of the this compound core, intended for researchers, scientists, and drug development professionals. It delves into the synthetic strategies, diverse biological activities with a focus on kinase inhibition, structure-activity relationships (SAR), and detailed experimental protocols.
Synthesis of the this compound Scaffold
The construction of the this compound core can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern. A common and versatile approach involves the condensation of a substituted phenylmalonamide with an appropriate orthoester, allowing for the introduction of various substituents on the phenyl ring.[1] Another widely employed method is the Biginelli reaction and its variations, which provides a straightforward path to dihydropyrimidines that can be subsequently oxidized to the aromatic pyrimidine ring.
General Synthetic Strategies
One of the most fundamental methods for creating the this compound nucleus is through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a source of the N-C-N fragment, such as urea, thiourea, or guanidine. Modifications to the core reactants and conditions allow for the synthesis of a wide variety of derivatives.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)pyrimidine-4,6-diol
This protocol outlines the synthesis of a representative this compound-4,6-diol analogue, a common precursor for further derivatization.
Materials:
-
2-(4-chlorophenyl)malonamide
-
Triethyl orthoformate
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere), add 2-(4-chlorophenyl)malonamide and triethyl orthoformate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(4-chlorophenyl)pyrimidine-4,6-diol.
Biological Activities and Therapeutic Targets
The this compound scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a broad spectrum of diseases. Its ability to form key hydrogen bonds and engage in hydrophobic and π-stacking interactions has made it a valuable building block in the design of enzyme inhibitors and receptor modulators. The primary therapeutic areas where this scaffold has shown significant promise include oncology, inflammation, and infectious diseases.
Anticancer Activity: A Focus on Kinase Inhibition
A significant portion of the research on this compound derivatives has been directed towards the development of anticancer agents, with a particular emphasis on the inhibition of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound core has proven to be an excellent scaffold for developing inhibitors of several important kinase families.
2.1.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several this compound derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; SOS [label="SOS", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability [label="Vascular Permeability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; VEGFR2 -> SOS [label="Activates"]; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; AKT -> mTOR; ERK -> Proliferation; AKT -> Survival; PLCg -> Migration; PLCg -> Permeability; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .enddot Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Table 1: In Vitro Activity of this compound Derivatives as VEGFR-2 Inhibitors
| Compound ID | Modification | VEGFR-2 IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Sorafenib (ref) | - | 90 | HCT-116 | 8.96 |
| 11e | Pyrimidine-5-carbonitrile | 610 | HCT-116 | 1.14 |
| 12b | Pyrimidine-5-carbonitrile | 530 | MCF-7 | 1.54 |
2.1.2. Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is another crucial receptor tyrosine kinase involved in cell proliferation, and its mutation or overexpression is common in various cancers, particularly non-small cell lung cancer. The this compound scaffold has been utilized in the design of potent EGFR inhibitors.
// Nodes EGF [label="EGF", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2_SOS [label="Activates"]; EGFR -> PI3K [label="Activates"]; Grb2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Survival; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .enddot Caption: EGFR signaling cascade and its inhibition by this compound-based compounds.
Table 2: In Vitro Activity of this compound Derivatives as EGFR Inhibitors
| Compound ID | Modification | EGFR IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Gefitinib (ref) | Quinazoline | 2.5 - 20 | A549 | 0.015 - 0.5 |
| 9u | 5-Trifluoromethylpyrimidine | 91 | A549 | 0.35 |
| L14e | Phenylurea-based | - | A549 | 0.67 |
2.1.3. Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. The this compound scaffold has been successfully employed to develop potent Aurora kinase inhibitors.
// Nodes AuroraA [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AuroraB [label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrosome [label="Centrosome Maturation\n& Spindle Assembly", shape=ellipse, fillcolor="#F1F3F4"]; Chromosome [label="Chromosome Segregation\n& Cytokinesis", shape=ellipse, fillcolor="#F1F3F4"]; Mitosis [label="Proper Mitotic\nProgression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aneuploidy [label="Aneuploidy &\nGenomic Instability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AuroraA -> Centrosome; AuroraB -> Chromosome; Centrosome -> Mitosis; Chromosome -> Mitosis; Inhibitor -> AuroraA [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Inhibitor -> AuroraB [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; AuroraA -> Aneuploidy [style=dotted, color="#5F6368"]; AuroraB -> Aneuploidy [style=dotted, color="#5F6368"]; } .enddot Caption: Role of Aurora kinases in mitosis and their inhibition leading to mitotic defects.
Table 3: In Vitro Activity of this compound Derivatives as Aurora Kinase Inhibitors
| Compound ID | Aurora A Ki (nM) | Aurora B Ki (nM) | Cell Line | Antiproliferative IC50 (µM) |
| CYC116 | 8.0 | 9.2 | MV4-11 | 0.034 |
| 18 | 8.0 | 9.2 | Various | - |
Anti-inflammatory Activity
The pyrimidine nucleus is also a key feature in many compounds with anti-inflammatory properties.[3] this compound derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).
Table 4: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Target | IC50 |
| Derivative 5 | COX-2 | 0.04 µM |
| Derivative 6 | COX-2 | 0.04 µM |
| Derivative 177 | PDE4B | 8.3 nM |
Antimicrobial Activity
Certain this compound derivatives have demonstrated activity against various microbial pathogens, including bacteria and fungi. Their mechanism of action can vary, but some have been shown to target essential microbial enzymes.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the phenyl rings.
-
Substitution at the 2- and 4-positions of the pyrimidine ring: These positions are crucial for interacting with the hinge region of many kinases. Amino and substituted amino groups are common at these positions and can form key hydrogen bonds.
-
Substitution at the 5-position of the pyrimidine ring: This position is often used to modulate the compound's physicochemical properties and can influence selectivity and potency.
-
Substitution on the 5-phenyl ring: The substitution pattern on the phenyl ring can significantly impact target binding and pharmacokinetic properties. Electron-withdrawing or electron-donating groups at different positions can fine-tune the electronic properties of the molecule and introduce additional interactions with the target protein.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Experimental Workflow for Kinase Inhibitor Discovery
// Nodes Synthesis [label="Compound Synthesis\n& Purification", fillcolor="#F1F3F4"]; Biochemical [label="Biochemical Kinase Assay\n(IC50/Ki Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="Cell-Based Assays\n(Antiproliferative, Cytotoxicity)", fillcolor="#FBBC05"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#F1F3F4"]; InVivo [label="In Vivo Xenograft Models\n(Efficacy & Toxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> Biochemical; Biochemical -> Cellular; Cellular -> SAR; SAR -> Synthesis [style=dashed, label="Iterative Design"]; Cellular -> InVivo; InVivo -> Lead; } .enddot Caption: A typical workflow for the discovery and development of this compound-based kinase inhibitors.
MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP consumed during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, EGFR, Aurora B)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound inhibitor
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the this compound inhibitor at various concentrations, and the purified kinase.
-
Initiation: Start the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line
-
This compound derivative formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., orally or intraperitoneally) to the treatment group according to a predetermined schedule and dose. Administer the vehicle to the control group.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the toxicity of the compound.
Pharmacokinetics and Clinical Development
While extensive preclinical data exists for a multitude of this compound derivatives, comprehensive pharmacokinetic and clinical trial data are less abundant in the public domain. However, the pharmacokinetic properties of structurally related approved drugs like gefitinib and erlotinib provide valuable insights. These drugs generally exhibit good oral bioavailability and are primarily metabolized by cytochrome P450 enzymes.[1][3][4][5]
One notable example of a this compound derivative that has entered clinical trials is CYC116 , an inhibitor of Aurora kinases A and B and VEGFR2.[6] Phase I clinical trials have been conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[7]
Conclusion
The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility and favorable pharmacological properties have led to the discovery of numerous potent inhibitors of key biological targets, particularly protein kinases involved in cancer. The wealth of structure-activity relationship data available provides a strong foundation for the rational design of next-generation therapeutics. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic profiles of this compound derivatives to develop safer and more effective drugs for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
The Biological Significance of the Pyrimidine Core: A Technical Guide for Drug Development
Introduction
The pyrimidine ring, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental scaffold in biological systems.[1][2] Its derivatives are not only integral components of nucleic acids, the building blocks of life, but also feature prominently in various vitamins, coenzymes, and a vast array of therapeutic agents.[2][3][4] This versatility makes the pyrimidine core a subject of intense interest for researchers, medicinal chemists, and drug development professionals. One of the probable reasons for their biological importance is the presence of the pyrimidine base in thymine, cytosine, and uracil, which are the essential building blocks of DNA and RNA.[2][5] This guide provides an in-depth technical overview of the pyrimidine core's biological significance, its role in metabolic and signaling pathways, and its application as a privileged structure in modern pharmacology.
Fundamental Biological Roles of the Pyrimidine Core
The significance of the pyrimidine structure is rooted in its central role in genetics and cellular metabolism.
Core Components of Nucleic Acids
Three of the five primary nucleobases are pyrimidine derivatives: cytosine (C), thymine (T), and uracil (U).[1] These bases are the informational units of the genetic code.[6]
-
In Deoxyribonucleic Acid (DNA): Cytosine and thymine are the resident pyrimidines.[7] They form specific hydrogen bonds with their complementary purines—cytosine pairs with guanine (G), and thymine pairs with adenine (A).[1][6] This complementary base pairing is the foundation of the DNA double helix structure, crucial for stable genetic information storage.[7]
-
In Ribonucleic Acid (RNA): RNA contains cytosine and uracil.[7] Uracil replaces thymine and pairs with adenine.[1] This distinction is a key structural and functional difference between DNA and RNA, which plays diverse roles in gene expression and regulation.[8]
Pyrimidine Metabolism: Synthesis and Degradation
Cells utilize two main pathways to produce pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway.[9][10]
-
De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[9][10] Unlike purine synthesis, the pyrimidine ring is constructed first and then attached to ribose 5-phosphate.[11] The process is highly regulated, with key enzymes like carbamoyl phosphate synthetase II (CPS II) acting as critical control points.[9][11] This pathway is particularly active in rapidly proliferating cells.
-
Salvage Pathway: This energy-efficient pathway recycles pre-existing pyrimidine bases and nucleosides from nucleotide degradation.[9][12] It is crucial for tissues with low rates of de novo synthesis.[9]
-
Degradation: The pyrimidine ring can be opened and broken down into highly soluble products like β-alanine and β-aminoisobutyrate, which can be further metabolized or excreted.[11][13]
Other Essential Biological Roles
Beyond nucleic acids, the pyrimidine core is found in other vital biomolecules:
-
Vitamins and Coenzymes: The pyrimidine ring is a structural component of thiamine (vitamin B1) and riboflavin (vitamin B2), which are essential for various enzymatic reactions in energy metabolism.[2][14]
-
Metabolic Intermediates: Pyrimidine nucleotides like Uridine triphosphate (UTP) are crucial for the synthesis of glycogen, and Cytidine triphosphate (CTP) plays a role in lipid metabolism.[13][15]
The Pyrimidine Core in Medicinal Chemistry and Drug Development
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic properties of a drug.[16] This has led to its widespread incorporation into a multitude of approved drugs across various therapeutic areas.[14][16]
-
Anticancer Agents: Pyrimidine analogs are cornerstones of cancer chemotherapy. 5-Fluorouracil (5-FU) functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis.[3][5] Others, like Gemcitabine and Cytarabine, act as nucleoside metabolic inhibitors.[5] More recently, pyrimidine derivatives have been developed as potent kinase inhibitors (e.g., Imatinib, Dasatinib) that target signaling pathways crucial for cancer cell proliferation.[5][17]
-
Anti-Infective Agents: The pyrimidine core is found in numerous anti-infective drugs.
-
Antiviral: Zidovudine (AZT), an anti-HIV drug, is a pyrimidine analog that inhibits the viral enzyme reverse transcriptase.[18]
-
Antibacterial: Drugs like Trimethoprim and various sulfonamides (e.g., sulfadiazine) contain the pyrimidine ring and interfere with bacterial metabolic pathways.[18][19]
-
Antifungal: Flucytosine is a pyrimidine derivative used as an effective antifungal agent.[3]
-
-
Anti-inflammatory and Analgesic Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory and analgesic properties, in some cases superior to conventional drugs like ibuprofen.[3]
-
Central Nervous System (CNS) Agents: The pyrimidine nucleus is present in barbiturates, which have sedative and hypnotic effects, and in drugs used to treat neurological and psychiatric disorders.[2][16][18]
Quantitative Analysis of Pyrimidine Derivatives
The biological activity of pyrimidine-based compounds is highly dependent on the substituents attached to the core ring.[20] The following tables summarize quantitative data for several classes of pyrimidine derivatives, illustrating their potency in various therapeutic contexts.
Table 1: Anticancer Activity (IC₅₀) of Representative Pyrimidine Derivatives IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-Pyrazine-Oxazole | Compound 14 | MCF-7 (Breast) | 2.74 | [21][22] |
| HepG2 (Liver) | 4.92 | [21][22] | ||
| A549 (Lung) | 1.96 | [21][22] | ||
| Fused 1,4-Benzodioxane Pyrimidine | Compound 131 | HepG2 (Liver) | 0.11 ± 0.02 | [16] |
| U937 (Lymphoma) | 0.07 ± 0.01 | [16] | ||
| Y79 (Retinoblastoma) | 0.10 ± 0.02 | [16] | ||
| Pyrido[2,3-d]pyrimidine | Compound 1n | HCT-116 (Colon) | 1.98 ± 0.69 | [20] |
| MCF-7 (Breast) | 2.18 ± 0.93 | [20] |
Table 2: Pyrimidine Derivatives as Kinase Inhibitors These compounds often target the ATP-binding site of kinases involved in cancer signaling.
| Compound Class | Target Kinase | Derivative Example | IC₅₀ (nM) | Reference |
| Pyrimidine-Pyrazine-Oxazole | EGFR (L858R/T790M mutant) | Compound 15 | 6.91 | [21] |
| Imidazole–Pyrimidine–Sulfonamide | EGFR (wild-type) | Compound 87 | - | [23] |
| EGFR (drug-resistant mutant) | Compound 87 | - | [23] | |
| Pyrido[2,3-d]pyrimidine | Thymidylate Synthase (hTS) | Compound 1n | 20.47 ± 4.11 | [20] |
Table 3: Comparative Molecular Docking of Pyrimidine Derivatives Binding energy is a measure of the affinity between a ligand (the compound) and its protein target. A more negative value indicates a stronger predicted interaction.
| Protein Target | Compound ID | Binding Energy (kcal/mol) | Reference |
| CDK2 | B3121345 | -7.2 | [24] |
| EGFR | B3121345 | -8.5 | [24] |
| CAMKIV | Compound 1 | -11.52 | [25] |
Key Experimental Methodologies
Evaluating the biological activity of novel pyrimidine derivatives requires robust and reproducible experimental protocols.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of pyrimidine-based compounds against a specific target enzyme.[26]
Objective: To quantify the potency of a pyrimidine derivative as an enzyme inhibitor.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Optimized assay buffer
-
Library of pyrimidine-based inhibitors (dissolved in DMSO)
-
96-well or 384-well microplates
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme and the substrate in the assay buffer.
-
Perform serial dilutions (e.g., two-fold or half-log) of the pyrimidine inhibitors to create a range of test concentrations.[26]
-
-
Assay Setup:
-
In a multi-well plate, add the assay buffer, the serially diluted inhibitor solutions, and the enzyme solution.
-
Include control wells: a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
-
Incubate the plate for a predetermined time at an optimal temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the product formation over time using the appropriate plate reader. The signal (e.g., absorbance, fluorescence) should be proportional to enzyme activity.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow: Molecular Docking Analysis
Molecular docking is an in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This workflow is crucial for structure-activity relationship (SAR) studies.[24][27]
Signaling Pathways and Regulation
The synthesis and availability of pyrimidines are tightly linked to cellular signaling pathways that control cell growth, proliferation, and death.
De Novo Pyrimidine Biosynthesis Pathway
The de novo pathway is a multi-step enzymatic process that synthesizes pyrimidine nucleotides from basic metabolites. The first three steps are catalyzed by a single multifunctional protein called CAD.[10][11]
Regulation by Growth Factor Signaling
The de novo synthesis of pyrimidines is not an isolated metabolic process; it is intricately regulated by major cell signaling pathways to meet the demands of a growing cell.[28] Growth factor stimulation can activate pathways like the MAPK/ERK pathway, which in turn phosphorylates and activates the CAD enzyme, boosting pyrimidine production to support DNA replication and cell division.[15][28] The transcription factor Myc also plays a role by upregulating genes involved in nucleotide synthesis.[15][28]
Logical Pathway: Mechanism of Pyrimidine-Based Kinase Inhibitors
Many modern pyrimidine-based anticancer drugs function by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[17] By competitively binding to the ATP pocket of the kinase, these inhibitors block the downstream signaling cascade that promotes cell proliferation and survival, ultimately leading to apoptosis.[17]
Conclusion and Future Outlook
The pyrimidine core is a biologically indispensable scaffold, fundamental to the storage of genetic information, cellular metabolism, and the regulation of cell growth. Its inherent structural properties have made it a cornerstone of medicinal chemistry, leading to the development of life-saving drugs in oncology, virology, and bacteriology. The continued exploration of pyrimidine derivatives, aided by quantitative structure-activity relationship (QSAR) studies, advanced in-silico modeling, and a deeper understanding of its role in signaling pathways, promises to yield novel therapeutics with enhanced specificity and efficacy. For drug development professionals, the versatile and "privileged" nature of the pyrimidine ring ensures it will remain a high-priority scaffold for designing the next generation of targeted therapies.[16][29][30]
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. biologyonline.com [biologyonline.com]
- 7. Pyrimidine | Definition, Bases & Structure - Lesson | Study.com [study.com]
- 8. Khan Academy [khanacademy.org]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. davuniversity.org [davuniversity.org]
- 13. oled-intermediates.com [oled-intermediates.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpsr.com [ijpsr.com]
- 30. nbinno.com [nbinno.com]
Tautomeric Landscapes of 5-Phenylpyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the tautomeric forms of 5-phenylpyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The guide delves into the synthesis, structural characterization, and the dynamic equilibrium of tautomers, offering detailed experimental protocols and quantitative data to aid researchers in this field.
Introduction to Tautomerism in this compound Derivatives
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in the study of heterocyclic compounds like pyrimidines. The position of this equilibrium can be significantly influenced by the molecular structure, solvent, temperature, and pH. For this compound derivatives, the nature of substituents at the 2, 4, and 6 positions dictates the types of tautomerism observed, which primarily include keto-enol, amino-imino, and thione-thiol forms.
The tautomeric state of a molecule is of paramount importance in drug design as it can profoundly affect its physicochemical properties, such as acidity, basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, govern the molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and its binding affinity to biological targets.
Synthesis of this compound Scaffolds
A variety of synthetic routes have been established for the preparation of this compound derivatives. The choice of method often depends on the desired substitution pattern.
General Synthetic Strategies:
-
Condensation Reactions: A common approach involves the condensation of a substituted phenylmalonamide with an appropriate orthoester. This method is versatile and allows for the introduction of diverse substituents on the phenyl ring.
-
Biginelli and Atwal-Biginelli Reactions: These multicomponent reactions provide an efficient means to construct the dihydropyrimidine core, which can be subsequently oxidized or further modified. For instance, a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer can be synthesized via the Atwal-Biginelli cyclocondensation.[1]
-
From Chalcones: Microwave-assisted cyclization of chalcones with guanidine is an efficient method for producing aminopyrimidines with high yields.
-
From β-Ethoxyacrylonitrile: The reaction of β-ethoxyacrylonitrile with guanidine in the presence of an alkali alcoholate can yield 2,4-diaminopyrimidine.[2]
Specific Synthetic Protocols:
A detailed protocol for the synthesis of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives involves the condensation of 6-amino-2-thiouracil with benzaldehyde derivatives under reflux in glacial acetic acid.[3] Similarly, 2,4-diamino-5-aryl-6-substituted pyrimidines can be synthesized, for example, by iodination of a 2,4-diamino-6-substituted pyrimidine followed by a Suzuki coupling to introduce the aryl group.
Tautomeric Forms of this compound Derivatives
The substitution pattern on the pyrimidine ring of 5-phenyl derivatives gives rise to several possible tautomeric equilibria.
Keto-Enol Tautomerism in 5-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (5-Phenylbarbituric Acid) and 5-Phenyl-4,6-dihydroxypyrimidine
5-Phenylbarbituric acid, a derivative of 5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, can exist in a tri-keto form, as well as various enol forms. The equilibrium is sensitive to the solvent environment. In aprotic solvents and methanol, the enol form of the related phenylpyruvic acid is almost completely prevalent, while the keto form dominates in water.
The tautomerism of 4,6-dihydroxypyrimidine and its derivatives has been studied using UV spectroscopy. These studies indicate that the compounds are chemically stable in solutions of water and sulfuric acid, and if tautomeric transformations occur, equilibrium is reached quickly.
Amino-Imino Tautomerism in 5-Phenyl-2,4-diaminopyrimidine
Derivatives with amino groups at the 2 and 4 positions can exhibit amino-imino tautomerism. The equilibrium between these forms is crucial for their interaction with biological targets, as it alters the hydrogen bond donor and acceptor patterns. The amino form is generally predominant for most aminoheteroaromatic compounds under normal conditions.
Thione-Thiol Tautomerism in 5-Phenyl-2-thiouracil Derivatives
When a sulfur atom replaces an oxygen atom at the 2-position, thione-thiol tautomerism occurs. The thione form is generally more stable. For 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione, the thioketonization was found to be relatively small (37%) in pure methanol over a 5-day period.
Experimental Protocols for Tautomer Analysis
The investigation of tautomeric equilibria relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution.
Detailed Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
For complex spectra, acquire two-dimensional (2D) correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the definitive assignment of proton and carbon signals to specific tautomers.
-
-
Data Analysis:
-
¹H NMR: Identify signals characteristic of each tautomer. For example, the presence of an N-H proton signal (often a broad singlet) is indicative of the keto or thione form, while an O-H or S-H signal would suggest the enol or thiol form. The chemical shifts of the phenyl and pyrimidine ring protons will also differ between tautomers.
-
¹³C NMR: The chemical shifts of the carbonyl/thiocarbonyl carbons (C2, C4, C6) are particularly informative. A chemical shift in the range of 160-170 ppm is characteristic of a carbonyl carbon (keto form), while a shift in the range of 150-160 ppm is expected for a carbon attached to a hydroxyl group (enol form).
-
-
Quantification: The ratio of the tautomers can be determined by integrating the signals corresponding to unique, well-resolved protons of each tautomer in the ¹H NMR spectrum. The equilibrium constant (KT) can then be calculated as the ratio of the concentrations of the two tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH. The different tautomers will have distinct chromophores and thus different absorption maxima (λmax).
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum of the compound in a series of solvents with varying polarities or in buffer solutions of different pH values.
-
Data Analysis: Analyze the changes in the absorption maxima and molar absorptivities. The presence of isosbestic points can indicate a two-component equilibrium. The equilibrium constant can be estimated from the ratios of molar absorptivities of the pure tautomeric forms.
Quantitative Analysis of Tautomeric Equilibria
The following tables summarize available quantitative data on the tautomeric equilibria of phenyl-substituted compounds, which can serve as a reference for understanding the behavior of this compound derivatives.
Table 1: Tautomeric Equilibrium of Phenylpyruvic Acid (PPA)
| Solvent | Tautomer Ratio (% Enol : % Keto) | Predominant Form |
| Aprotic Solvents | Almost 100 : 0 | Enol |
| Methanol | Almost 100 : 0 | Enol |
| Water | Low : High | Keto |
| DMSO (Room Temp.) | 93.5 : 6.5 | Enol |
Table 2: Tautomeric Equilibrium of 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione
| Solvent | Tautomerization | % Thione Form | Equilibrium Constant (pKthiocarbonyl) |
| Methanol (pure, pH 10.0) | Thioketonization | 37% | 0.234 |
Biological Significance and Signaling Pathways
This compound derivatives have been identified as inhibitors of several important biological targets, including Mitogen-activated protein kinase-interacting kinases (Mnks) and Phosphodiesterase 4 (PDE4). The specific tautomeric form of the inhibitor can be critical for its binding affinity and inhibitory activity.
Inhibition of Mnk Signaling Pathway
The Mnk kinases (Mnk1 and Mnk2) are downstream effectors of the MAPK signaling pathway and play a crucial role in protein synthesis and tumorigenesis by phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). Inhibition of Mnks is a promising strategy for cancer therapy. Several this compound derivatives have been developed as potent Mnk inhibitors.
Inhibition of PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in inflammation and other cellular processes. 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors.
Conclusion
The tautomeric forms of this compound derivatives represent a critical area of study for medicinal chemists and drug development professionals. A thorough understanding of the factors governing tautomeric equilibria, coupled with robust analytical techniques for their characterization, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework of synthetic methodologies, experimental protocols, and the biological context to facilitate further research and development in this promising class of compounds.
References
A Technical Guide to the Initial Biological Screening of Novel 5-Phenylpyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial biological evaluation of novel 5-phenylpyrimidine analogues. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. This document details standard screening protocols, presents collated data from recent studies, and visualizes key experimental workflows and cellular pathways to facilitate a deeper understanding of the screening process for this promising class of compounds.
Section 1: Cytotoxicity Screening
The primary step in evaluating novel anticancer agents is to assess their general cytotoxicity against various cancer cell lines. This initial screening helps identify promising "hit" compounds and determines their potency, often expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation: In Vitro Cytotoxicity of Pyrimidine Analogues
The following table summarizes the cytotoxic activities of various novel pyrimidine derivatives against several human cancer cell lines, as reported in recent literature.
| Compound Class/Reference | Cell Line | Compound | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | A549 (Lung) | Derivative 2d | Strong effect at 50 µM | [1][2] |
| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast) | Compound 4 | 0.57 | [3] |
| Compound 6 | 3.15 | [3] | ||
| Compound 9 | 1.83 | [3] | ||
| Compound 10 | 0.84 | [3] | ||
| Compound 11 | 1.31 | [3] | ||
| Staurosporine (Control) | 6.76 | [3] | ||
| Pyrido[2,3-d]pyrimidines | HepG2 (Liver) | Compound 4 | 1.13 | [3] |
| Compound 6 | 4.16 | [3] | ||
| Compound 9 | 2.15 | [3] | ||
| Compound 10 | 1.88 | [3] | ||
| Compound 11 | 0.99 | [3] | ||
| Staurosporine (Control) | 5.07 | [3] | ||
| Pyrimidine-5-carbonitriles | HCT-116 (Colon) | Compound 9d | 6.21 | [4] |
| Compound 11e | 1.14 | [4] | ||
| Compound 12b | 4.35 | [4] | ||
| Compound 12d | 10.33 | [4] | ||
| Sorafenib (Control) | 8.96 | [4] | ||
| Pyrimidine-5-carbonitriles | MCF-7 (Breast) | Compound 11e | 1.54 | [4] |
| Sorafenib (Control) | 11.83 | [4] | ||
| Chromeno[2,3-d]pyrimidines | MCF-7 (Breast) | Compound 3 | 1.61 | [5][6] |
| HepG2 (Liver) | Compound 3 | 2.02 | [5][6] | |
| A549 (Lung) | Compound 3 | 1.84 | [5][6] | |
| 5-Hydroxymethylpyrimidines | HepaRG (Liver) | Compound 3h | 132.3 | [7] |
| 2-Phenyl Pyrimidines | HL-60 (Leukemia) | Compound 11g | 3.66 | [8] |
| Raji (Lymphoma) | Compound 11g | 6.98 | [8] | |
| Ramos (Lymphoma) | Compound 11g | 5.39 | [8] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10]
Materials:
-
Target cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Novel this compound analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10]
-
Multichannel pipettor
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells and vehicle (DMSO) controls.[10][11]
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[10]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Section 2: Target-Based Screening: Kinase Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[12] Therefore, a key secondary screen involves evaluating the inhibitory activity of promising compounds against specific kinases.
Data Presentation: Kinase Inhibitory Activity of Pyrimidine Analogues
The following table summarizes the in vitro inhibitory activities of selected pyrimidine analogues against various protein kinases.
| Compound Class/Reference | Target Kinase | Compound | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidines | PIM-1 | Compound 4 | 11.4 | [3] |
| Compound 10 | 17.2 | [3] | ||
| Staurosporine (Control) | 16.7 | [3] | ||
| Pyrimidine-5-carbonitriles | VEGFR-2 | Compound 11e | 610 | [4] |
| Compound 12b | 530 | [4] | ||
| Compound 12c | 740 | [4] | ||
| Sorafenib (Control) | 190 | [4] | ||
| 5-Carbamoyl-2-phenylpyrimidines | PDE4B | Compound 2 | 200 | [13] |
| Compound 10f | 8.3 | [13] | ||
| Phenylpyrazalopyrimidines | Src | Compound 4 | 24,700 | [14] |
| Compound 6 | 21,700 | [14] | ||
| Compound 10 | 60,400 | [14] | ||
| 2-Phenyl Pyrimidines | BTK | Compound 11e | >50% inhibition at 100 nM | [8] |
| Compound 11g | >80% inhibition at 100 nM | [8] | ||
| Compound 11h | >80% inhibition at 100 nM | [8] | ||
| Ibrutinib (Control) | >99% inhibition at 100 nM | [8] |
Experimental Protocol: Luminescence-Based Kinase Assay
This protocol describes a general method for determining kinase inhibition by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP corresponds to higher kinase activity, and the assay measures the remaining ATP via a luciferase-luciferin reaction, which generates a luminescent signal.[12]
Materials:
-
Purified target kinase (e.g., VEGFR-2, PIM-1, BTK)
-
Specific peptide substrate for the kinase
-
Assay buffer (optimized for kinase activity)
-
Test compounds in DMSO
-
ATP
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Compound Plating: Perform serial dilutions of the test compounds in DMSO. Add a small volume of the diluted compounds, a positive control inhibitor, and a vehicle control (DMSO) to the appropriate wells of the 384-well plate.[12]
-
Kinase Reaction Setup: Prepare a master mix containing the assay buffer, target kinase, and peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well. Initiate the kinase reaction by adding ATP. Prepare a "no kinase" control which will serve as the 100% inhibition control.[12]
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed within its linear range.[12]
-
Signal Detection: Add the ATP detection reagent to each well. This stops the kinase reaction and initiates the luminescent reaction.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.[12]
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls. Determine IC50 values by fitting the data to a dose-response curve.
Section 3: Relevant Signaling Pathways
Understanding the mechanism of action of novel compounds requires knowledge of the cellular signaling pathways they modulate. For many this compound analogues, key targets are involved in cell proliferation, survival, and apoptosis.
Intrinsic Apoptosis Pathway
Some pyrimidine derivatives induce cytotoxicity by triggering apoptosis, or programmed cell death. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. Inhibiting this tyrosine kinase is a validated anticancer strategy.[4]
BTK Signaling in B-Cells
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies. BTK inhibitors are effective therapeutics for these cancers.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
The Scarcity and Allure of 5-Phenylpyrimidines in Nature: A Technical Guide for Researchers
A deep dive into the current state of knowledge on naturally occurring 5-phenylpyrimidine compounds reveals a surprising rarity, sparking curiosity and highlighting a potential untapped reservoir of novel bioactive molecules. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the landscape, from the elusive natural sources to the promising biological activities of their synthetic counterparts.
While the pyrimidine core is a ubiquitous scaffold in nature, found in essential biomolecules like nucleic acids and vitamins, the attachment of a phenyl group at the 5-position is a chemical feature seldom encountered in natural products. Extensive database searches and a review of the scientific literature indicate that simple, unsubstituted 5-phenylpyrimidines have not yet been isolated from natural sources. This absence suggests that the biosynthetic machinery for their production is either exceptionally rare or follows unconventional pathways that are yet to be discovered.
A Glimpse into Structurally Related Natural Pyrimidines
Despite the lack of direct this compound discoveries, the natural world offers a variety of other substituted pyrimidine derivatives, providing context and potential biosynthetic clues.
One of the most well-known examples is bacimethrin , an antibiotic isolated from Bacillus megaterium and Streptomyces albus.[1] This compound, a thiamine antagonist, features a hydroxymethyl and a methyl group on the pyrimidine ring. Its biosynthesis has been a subject of study, revealing a complex pathway that starts from cytidine 5′-monophosphate.[2][3]
Another interesting, albeit more complex, example is N-[(3-methoxyphenyl)methyl]-4-methyl-2-phenylpyrimidine-5-carboxamide , a compound listed in the COCONUT natural products database.[4] While it contains a phenyl group on the pyrimidine ring, it is located at the 2-position, not the 5-position, and the overall structure is significantly more complex. This compound is classified under "Nicotinic acid alkaloids," suggesting a potential biosynthetic link to this class of natural products.[4]
Hypothetical Biosynthesis: A Plausible Route to 5-Phenylpyrimidines
The biosynthesis of a putative this compound alkaloid would likely draw from the well-established pathways for other alkaloids. A plausible route could involve the condensation of a phenyl-containing building block with a three-carbon unit and an amidine source. The phenyl group itself would originate from the shikimate pathway, leading to amino acids such as L-phenylalanine or L-tyrosine.
Below is a conceptual workflow for the discovery and characterization of such a novel compound.
Caption: A generalized workflow for the discovery of novel bioactive natural products.
Experimental Protocols: A Guide to Isolation and Characterization
The isolation and characterization of novel natural products is a meticulous process that combines extraction, chromatography, and spectroscopy. The following protocols are representative of the methods that would be employed in the search for and identification of naturally occurring this compound compounds.
Protocol 1: General Extraction and Fractionation of Marine Alkaloids
This protocol provides a general procedure for the extraction and initial fractionation of alkaloids from a marine invertebrate source, a common reservoir of novel chemical structures.
1. Sample Preparation and Extraction:
- Lyophilize (freeze-dry) the collected marine organism to remove water.
- Grind the dried material into a fine powder to increase the surface area for extraction.
- Macerate the powdered sample in methanol (MeOH) at a ratio of 1:10 (weight/volume) for 24 hours at 4°C with continuous stirring.
- Filter the mixture and repeat the extraction process on the solid residue at least two more times to ensure exhaustive extraction.
- Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Solvent Partitioning:
- Dissolve the crude extract in a mixture of water and methanol (9:1).
- Perform a liquid-liquid extraction sequentially with solvents of increasing polarity, such as hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).
- Separate the layers and collect the solvent fractions.
- Evaporate the solvent from each fraction to yield the partitioned extracts.
3. Bioassay-Guided Fractionation:
- Subject each partitioned extract to a relevant biological assay to identify the fraction containing the activity of interest.
- The most active fraction is then selected for further purification.
Protocol 2: Chromatographic Purification and Structure Elucidation
This protocol details the steps for purifying a target compound from an active fraction and determining its chemical structure.
1. Column Chromatography:
- Subject the active fraction to column chromatography using a stationary phase such as silica gel or a reversed-phase C18 silica gel.
- Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient for normal phase, or a water-acetonitrile gradient for reversed-phase).
- Collect fractions and monitor their composition using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Test the collected fractions in the biological assay to track the activity.
2. High-Performance Liquid Chromatography (HPLC):
- Further purify the active fractions from column chromatography using preparative or semi-preparative HPLC.
- Employ a suitable column and an isocratic or gradient elution method to isolate the pure compound.
3. Structure Elucidation:
- Determine the exact mass and molecular formula of the pure compound using high-resolution mass spectrometry (HRMS).
- Elucidate the chemical structure using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy.
- If a suitable crystal can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure.
The Promise of Synthetic 5-Phenylpyrimidines: A Look at Biological Activity
While their natural counterparts remain elusive, synthetic this compound derivatives have demonstrated a wide array of potent biological activities, making them attractive scaffolds for drug discovery.[5][6][7]
| Biological Activity | Target/Mechanism of Action | Reference |
| Anticancer | Inhibition of various kinases, including EGFR and Aurora kinases. | [8][9] |
| Antifungal | Inhibition of lanosterol 14α-demethylase (CYP51). | [10] |
| Anti-inflammatory | Modulation of inflammatory pathways. | [5] |
| Antiviral | Inhibition of viral replication enzymes. | [7] |
| Antibacterial | Disruption of bacterial cellular processes. | [11] |
This table summarizes some of the key biological activities reported for synthetic this compound derivatives.
Signaling Pathway Modulation: Kinase Inhibition
A significant area of interest for pyrimidine derivatives is their ability to act as kinase inhibitors.[12] Many cellular signaling pathways are regulated by kinases, and their dysregulation is implicated in numerous diseases, particularly cancer. The JAK-STAT signaling pathway, crucial for immune response and cell growth, is one such pathway that has been targeted by pyrimidine-based inhibitors.
Caption: Simplified JAK-STAT signaling pathway illustrating the point of inhibition by a pyrimidine-based kinase inhibitor.
Conclusion and Future Directions
The apparent absence of simple this compound compounds in nature presents a compelling enigma. Is this a true reflection of biosynthetic limitations, or a gap in our exploration of natural product diversity? The potent and varied biological activities of synthetic 5-phenylpyrimidines strongly suggest that the discovery of their natural analogs would be a significant breakthrough, potentially yielding novel therapeutic leads.
Future research should focus on:
-
Targeted screening of underexplored ecological niches , such as marine organisms and extremophiles, which are known to produce unique chemical scaffolds.
-
Genome mining and bioinformatic approaches to identify putative biosynthetic gene clusters that could encode the enzymes necessary for this compound formation.
-
Further investigation into the biosynthesis of complex pyrimidine alkaloids to uncover novel enzymatic reactions that could be harnessed for the biocatalytic production of these compounds.
The pursuit of naturally occurring 5-phenylpyrimidines is a journey into the frontiers of natural product chemistry. While the destination remains uncertain, the path of discovery promises to enrich our understanding of nature's biosynthetic capabilities and may ultimately deliver new molecules for the benefit of human health.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. wjarr.com [wjarr.com]
- 12. pubs.acs.org [pubs.acs.org]
Theoretical Studies on the 5-Phenylpyrimidine Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique structural and electronic properties allow for diverse interactions with various biological targets. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the this compound ring system, offering insights into its molecular properties, structure-activity relationships, and potential as a basis for novel drug candidates.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of this compound derivatives. These methods provide valuable insights into molecular geometry, electronic properties, and spectroscopic features.
Molecular Geometry
DFT calculations are employed to determine the optimized molecular geometry of this compound and its analogs. The B3LYP functional combined with the 6-311G(d) basis set is a commonly used level of theory for such calculations, providing a good balance between accuracy and computational cost.[1] The calculated geometric parameters, such as bond lengths and bond angles, are often in good agreement with experimental data.[1]
Table 1: Calculated Geometric Parameters for 5-phenyl-2-(4-pyridyl)pyrimidine [1]
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C1-C2 | 1.395 |
| C2-N3 | 1.334 | |
| N3-C4 | 1.341 | |
| C4-C5 | 1.398 | |
| C5-C6 | 1.491 | |
| C6-N1 | 1.342 | |
| Parameter | Angle | Calculated Value (°) |
| Bond Angle | C6-N1-C2 | 116.8 |
| N1-C2-N3 | 127.2 | |
| C2-N3-C4 | 116.9 | |
| N3-C4-C5 | 121.5 | |
| C4-C5-C6 | 117.8 | |
| C5-C6-N1 | 119.8 |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.
Table 2: Calculated HOMO-LUMO Energies and Gap for Substituted Pyrimidine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound (example) | -6.8 | -1.5 | 5.3 |
| Substituted Derivative A | -7.1 | -2.0 | 5.1 |
| Substituted Derivative B | -6.5 | -1.2 | 5.3 |
Experimental Protocol: DFT Calculation
A typical workflow for performing DFT calculations on a this compound derivative is as follows:
-
Molecule Building and Initial Optimization: The 3D structure of the this compound derivative is built using molecular modeling software. An initial geometry optimization is performed using a molecular mechanics force field.
-
DFT Calculation Setup:
-
Software: Gaussian, ORCA, etc.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311G(d)
-
Calculation Type: Geometry Optimization (Opt) and Frequency (Freq) to ensure the optimized structure is a true minimum.
-
-
Execution and Analysis: The calculation is run, and the output file is analyzed to extract optimized geometric parameters (bond lengths, bond angles, dihedral angles), electronic properties (HOMO-LUMO energies, Mulliken charges), and vibrational frequencies.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is instrumental in understanding the binding mode of this compound derivatives to their biological targets and in virtual screening for potential inhibitors.
Target Identification and Binding Affinity
Molecular docking studies have been performed on this compound derivatives against various targets, including protein kinases like Janus kinase 2 (JAK2).[2] The docking results provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and reveal key interactions such as hydrogen bonds and hydrophobic contacts.
Table 3: Example Docking Results of this compound Derivatives against JAK2
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative 1 | -8.5 | LEU932, GLU930 |
| Derivative 2 | -9.2 | LEU932, ASP994, ARG980 |
| Derivative 3 | -7.8 | GLU930, LEU855 |
Experimental Protocol: Molecular Docking
A generalized protocol for molecular docking using AutoDock Vina is as follows:
-
Preparation of Receptor and Ligand:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added. The prepared receptor is saved in PDBQT format.
-
The 3D structure of the this compound derivative is prepared by adding Gasteiger charges and defining rotatable bonds. The prepared ligand is also saved in PDBQT format.
-
-
Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.
-
Docking Simulation: The docking calculation is performed using AutoDock Vina. The software will generate multiple binding poses for the ligand ranked by their binding affinity.
-
Analysis of Results: The docking results are visualized to analyze the binding poses and the interactions between the ligand and the receptor.
Pharmacophore Modeling and 3D-QSAR
Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are valuable tools for identifying the essential structural features required for biological activity and for designing new potent molecules.
Pharmacophore Model Generation
A pharmacophore model represents the 3D arrangement of essential features that a molecule must possess to be active. For 2-phenylpyrimidine analogues as selective PDE4B inhibitors, a five-point pharmacophore model has been developed.[3]
3D-QSAR Studies
3D-QSAR models provide a correlation between the 3D properties of molecules and their biological activities. These models can be used to predict the activity of new compounds and to guide their optimization. For a series of 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors, 3D-QSAR models have been developed that highlight the importance of electrostatic, hydrophobic, and hydrogen bond donor fields.[4]
Experimental Protocol: Pharmacophore and 3D-QSAR
-
Dataset Preparation: A dataset of this compound derivatives with their corresponding biological activities is compiled.
-
Conformational Analysis and Alignment: 3D conformers of the molecules are generated and aligned based on a common substructure or a template molecule.
-
Pharmacophore Model Generation (using software like LigandScout):
-
Generate a training set of active compounds.
-
Create a pharmacophore model based on the common features of the aligned active compounds.
-
Validate the model using a test set of active and inactive compounds.
-
-
3D-QSAR Model Generation (using software like SYBYL):
-
Calculate molecular interaction fields (e.g., steric and electrostatic) for the aligned molecules.
-
Use statistical methods like Partial Least Squares (PLS) to build a correlation between the interaction fields and the biological activities.
-
Validate the model using cross-validation and an external test set.
-
Signaling Pathways
Theoretical studies can help elucidate how this compound derivatives modulate specific signaling pathways. For instance, certain pyrimidine derivatives have been shown to promote osteogenesis via the BMP2/SMAD1 signaling pathway.
The Bone Morphogenetic Protein 2 (BMP2) binds to its receptor, leading to the phosphorylation and activation of SMAD1. The activated SMAD1 then translocates to the nucleus to regulate the expression of osteogenic genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 5-Phenylpyrimidines: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield derivatives with significant therapeutic promise. Among these, the 5-phenylpyrimidine core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of this compound and its derivatives, focusing on their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Synthesis of the this compound Scaffold
The synthetic routes to this compound derivatives are versatile, allowing for the introduction of a wide array of substituents to modulate their physicochemical properties and biological activities. A common and effective method for the synthesis of the core structure, particularly this compound-4,6-diol, involves the condensation of a substituted malonic ester with urea in the presence of a strong base.[1]
General Synthetic Protocol:
A prevalent method for synthesizing the this compound backbone is through the condensation of diethyl phenylmalonate with urea using a base such as sodium ethoxide.[1]
Step 1: Formation of the Pyrimidine Ring A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl phenylmalonate and urea are added. The reaction mixture is then refluxed for several hours.[1]
Step 2: Work-up and Purification After cooling, the reaction mixture is poured into water and acidified, typically with hydrochloric acid, to precipitate the crude 5-phenylbarbituric acid, the tautomeric form of this compound-4,6-diol. The crude product is then purified by recrystallization from a suitable solvent like an ethanol/water mixture.[1]
Further modifications at various positions of the pyrimidine ring can be achieved through subsequent reactions to yield a diverse library of this compound derivatives.
Biological Activities and Therapeutic Targets
This compound derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the treatment of various diseases. Their biological effects are intricately linked to their ability to interact with specific molecular targets.
Anticancer Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. These compounds have shown potent inhibitory activity against various cancer cell lines.
One of the key mechanisms underlying their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] By inhibiting VEGFR-2, this compound derivatives can effectively disrupt the tumor blood supply, leading to the suppression of tumor growth and metastasis.[3]
Anti-inflammatory and Immunomodulatory Effects
Certain this compound derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating inflammation.[4] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory mediators.[6] This mechanism of action makes PDE4 inhibitors, including certain this compound derivatives, attractive therapeutic agents for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[5][7]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative this compound derivatives from the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Pyrimidine-based derivative 7j | VEGFR-2 Inhibition | A549 (Lung) | - | [2] |
| Pyrimidine-based derivative 7d | VEGFR-2 Inhibition | A549 (Lung) | 9.19 - 13.17 | [2] |
| Pyrimidine-based derivative 9s | VEGFR-2 Inhibition | A549 (Lung) | 9.19 - 13.17 | [2] |
| Pyrimidine-based derivative 13n | VEGFR-2 Inhibition | A549 (Lung) | 9.19 - 13.17 | [2] |
| Pyrimidine-based derivative 7d | VEGFR-2 Inhibition | HepG2 (Liver) | 11.94 - 18.21 | [2] |
| Pyrimidine-based derivative 9s | VEGFR-2 Inhibition | HepG2 (Liver) | 11.94 - 18.21 | [2] |
| Pyrimidine-based derivative 13n | VEGFR-2 Inhibition | HepG2 (Liver) | 11.94 - 18.21 | [2] |
| Pyrimidine derivative 91b | VEGFR-2 Inhibition | HCT-116 (Colon) | 1.14 - 9.77 | [8] |
| Pyrimidine derivative 91e | VEGFR-2 Inhibition | HCT-116 (Colon) | 1.14 - 9.77 | [8] |
| Pyrimidine derivative 91b | VEGFR-2 Inhibition | MCF-7 (Breast) | 1.14 - 9.77 | [8] |
| Pyrimidine derivative 91e | VEGFR-2 Inhibition | MCF-7 (Breast) | 1.14 - 9.77 | [8] |
| Pyrimidine derivative 88k | VEGFR-2 Inhibition | A549, PC-3, MDA-MB-231, HepG2 | 5.85 - 10.42 | [8] |
| Pyrimidine derivative 88d | VEGFR-2 Enzyme Inhibition | - | 0.31 - 0.35 | [8] |
| Pyrimidine derivative 88e | VEGFR-2 Enzyme Inhibition | - | 0.31 - 0.35 | [8] |
| Pyrimidine derivative 88k | VEGFR-2 Enzyme Inhibition | - | 0.31 - 0.35 | [8] |
| Indazol-pyrimidine 4f | Cytotoxicity | MCF-7 (Breast) | 1.629 | [9] |
| Indazol-pyrimidine 4i | Cytotoxicity | MCF-7 (Breast) | 1.841 | [9] |
| Indazol-pyrimidine 4a | Cytotoxicity | MCF-7 (Breast) | 2.958 | [9] |
Table 2: PDE4 Inhibitory Activity of 5-Carbamoyl-2-phenylpyrimidine Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| 2 | PDE4B | 200 | [4] |
| 10f | PDE4B | 8.3 | [4] |
| 39 | LPS-induced TNF-α production | 0.21 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
MTT Cell Proliferation Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle progression.
Materials:
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative for the desired time, then harvest the cells.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at -20°C.[10]
-
Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A.[10]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[10]
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and the drug discovery process for this compound derivatives, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Caption: Mechanism of PDE4 inhibition by this compound derivatives.
Caption: General workflow for the discovery of this compound inhibitors.
Conclusion
This compound and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. The synthetic accessibility of this scaffold, coupled with its demonstrated efficacy against key therapeutic targets such as VEGFR-2 and PDE4, underscores its importance in modern drug discovery. This technical guide provides a foundational overview for researchers, and it is anticipated that further exploration of the vast chemical space around the this compound core will lead to the development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Phenylpyrimidine Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of 5-phenylpyrimidine derivatives as kinase inhibitors. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and thereby competitively inhibit the activity of various kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents. This document details the synthesis of a representative this compound derivative, protocols for assessing its inhibitory activity against key kinases such as the Epidermal Growth Factor Receptor (EGFR), and presents data on the biological activity of this compound class.
Data Presentation: Kinase Inhibitory Activity
The this compound scaffold has been successfully modified to yield potent inhibitors of several protein kinases. The following table summarizes the in vitro inhibitory activities (IC50 values) of selected this compound derivatives against various cancer-related kinases. Lower IC50 values indicate higher potency.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line(s) Tested | Reference Compound |
| Compound 4c | EGFRwt | - | A549, PC-3, HepG2 | Gefitinib |
| A549 (cell-based) | 0.56 | A549 | Gefitinib | |
| PC-3 (cell-based) | 2.46 | PC-3 | Gefitinib | |
| HepG2 (cell-based) | 2.21 | HepG2 | Gefitinib | |
| Compound 9u | EGFR | 0.091 | A549, MCF-7, PC-3 | - |
| A549 (cell-based) | 0.35 | A549 | - | |
| MCF-7 (cell-based) | 3.24 | MCF-7 | - | |
| PC-3 (cell-based) | 5.12 | PC-3 | - | |
| Compound 6c | EGFR-TK | 0.9 | MCF-7 | Gefitinib |
| Compound 10b | EGFR-TK | 0.7 | MCF-7 | Gefitinib |
| eCF506 | SRC | <0.001 | MCF7 | - |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound EGFR Inhibitor
This protocol describes the synthesis of 3-((2-((4-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, a multi-step synthesis culminating in a potent EGFR inhibitor.[1][2]
Step 1: Synthesis of 3-amino-thiophene-2-carboxylic acid methylamide (5)
-
A mixture of compound 4 (2 g, 7.81 mmol) and HCl (20 mL, 2 mol/L ethyl acetate solution) is stirred at room temperature for 24 hours.
-
After the reaction is complete, a white solid precipitates. The solid is dissolved in water (18 mL).
-
The pH is adjusted to 9–10 with saturated sodium bicarbonate, resulting in a large amount of white solid.
-
The reaction mixture is extracted with DCM (4 × 30 mL).
-
The organic phase is dried over Na2SO4, filtered, and concentrated under vacuum to give the compound as a brown solid (0.903 g, 74% yield).
Step 2: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (6)
-
A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (1.08 g, 5 mmol) and compound 5 (795 mg, 5.5 mmol) is stirred in DMF (10 mL) at room temperature.
-
The solution is then treated with sodium hydride (555 mg, 25 mmol) at 0 °C and stirred overnight.
-
After the reaction is complete, H2O (30 mL) is carefully added, and the mixture is extracted with EtOAc (3 × 30 mL).
-
The organic phase is washed with saturated NaCl, dried over Na2SO4, filtered, and concentrated under vacuum.
Step 3: Synthesis of 3-[2-(4-nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (7)
-
To a mixture of compound 6 (650 mg, 1.93 mmol), p-nitroaniline (320 mg, 2.32 mmol), and trifluoroethanol (7 mL) is carefully added trifluoroacetic acid (660.18 mg, 5.79 mmol).
-
The solution is stirred at 80 °C overnight under an argon atmosphere.
-
After the reaction is complete, the mixture is cooled to room temperature, extracted with EtOAc (3 × 30 mL), and washed with a saturated NaHCO3 solution.
Step 4: Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (8)
-
A mixture of compound 7 (700 mg) and palladium on carbon (70 mg) is stirred in MeOH (7 mL).
-
The solution is stirred at room temperature overnight under a hydrogen atmosphere.
-
After the reaction is complete, the reaction solution is filtered through celite.
-
The filtrate is concentrated under vacuum and dried to give a yellow solid (450 mg, 69% yield).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to determine the inhibitory activity of the synthesized this compound derivatives against a target kinase (e.g., EGFR). The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[3][4][5]
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture. This includes the kinase, substrate, and any necessary cofactors in the kinase buffer.
-
Add 5 µL of the test compound at various concentrations. For the control, add DMSO.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Stopping the Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Kinase Inhibition Assay Workflow
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
References
Spectroscopic Characterization of 5-Phenylpyrimidine using NMR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the spectroscopic characterization of 5-phenylpyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the expected ¹H and ¹³C NMR spectral data, provides comprehensive experimental protocols for sample preparation and data acquisition, and includes a workflow diagram for the characterization process.
Introduction
This compound is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and materials science. The phenyl substituent at the 5-position of the pyrimidine ring introduces unique electronic and steric properties, making it a key building block for the synthesis of a wide range of biologically active molecules and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound and its derivatives. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure.
Predicted NMR Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.20 - 9.30 | s | - |
| H-4, H-6 | 8.80 - 8.90 | s | - |
| Phenyl H (ortho) | 7.60 - 7.70 | m | - |
| Phenyl H (meta, para) | 7.40 - 7.55 | m | - |
Note: The spectrum is predicted in a non-polar deuterated solvent like CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. s = singlet, m = multiplet.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 157.0 - 158.0 |
| C-4, C-6 | 155.0 - 156.0 |
| C-5 | 130.0 - 132.0 |
| Phenyl C (ipso) | 135.0 - 137.0 |
| Phenyl C (ortho) | 128.0 - 129.0 |
| Phenyl C (meta) | 129.0 - 130.0 |
| Phenyl C (para) | 127.0 - 128.0 |
Note: The spectrum is predicted in a non-polar deuterated solvent like CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.
Experimental Protocols
The following protocols provide a standardized methodology for the NMR analysis of this compound.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube securely and vortex or sonicate the sample until the solid is completely dissolved.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Standard 1D ¹H Spectrum: Acquire a standard 1D proton NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Use the same sample prepared for ¹H NMR.
-
Standard 1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, depending on sample concentration)
-
-
Data Processing: Process the FID with a Fourier transform, phase correction, and baseline correction.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound using NMR.
Application Note: Interpreting the Mass Spectrometry Data of 5-Phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to understanding the mass spectrometry data of 5-phenylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The information presented herein is designed to assist researchers in identifying and characterizing this molecule using mass spectrometry. This note outlines a proposed fragmentation pattern under electron ionization (EI) conditions, presents a comprehensive table of expected mass-to-charge ratios (m/z), and provides detailed experimental protocols for sample analysis. Visual workflows are included to clarify the fragmentation pathway and the experimental procedure.
Introduction
This compound is an aromatic heterocyclic compound with a molecular weight of 156.18 g/mol and a molecular formula of C₁₀H₈N₂.[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such small molecules. Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in complex mixtures and for metabolic studies. Under electron ionization (EI), the molecule is expected to form a molecular ion followed by characteristic fragmentation based on the stability of the pyrimidine and phenyl rings.
Proposed Fragmentation Pattern of this compound
The electron ionization mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak. The fragmentation pathway is likely initiated by the loss of stable neutral molecules such as hydrogen cyanide (HCN) from the pyrimidine ring, a common fragmentation pattern for nitrogen-containing heterocyclic compounds.[2][3] The stability of the aromatic rings suggests that the molecular ion will be relatively abundant.[4]
Quantitative Data Summary
The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and their potential structures resulting from the electron ionization of this compound.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Relative Abundance (Predicted) |
| 156 | [C₁₀H₈N₂]⁺• (Molecular Ion) | - | High |
| 129 | [C₉H₇N]⁺• | HCN | Moderate |
| 103 | [C₈H₇]⁺ | C₂H₂N | Moderate |
| 77 | [C₆H₅]⁺ | C₄H₃N₂ | High |
| 51 | [C₄H₃]⁺ | C₆H₅N₂ | Moderate |
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the proposed fragmentation cascade of this compound under electron ionization.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound by mass spectrometry. These may be adapted based on the specific instrumentation and research goals.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.[5]
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[6]
-
Dilution: For direct infusion analysis, dilute the initial solution to a final concentration of approximately 10-100 µg/mL using the same solvent.[6] For LC-MS analysis, a concentration of 1-10 µg/mL is often sufficient.
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent contamination of the instrument.
-
Vial Transfer: Transfer the final solution to an appropriate autosampler vial.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan for qualitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique for the analysis of a wide range of small molecules.[7]
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B.
-
0.5-4 min: 5% to 95% B.
-
4-5 min: 95% B.
-
5-5.1 min: 95% to 5% B.
-
5.1-6 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 650 L/Hr.
-
-
Mass Range: m/z 50-400.
Experimental Workflow Visualization
The diagram below outlines the general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for mass spectrometry analysis.
Conclusion
This application note provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed fragmentation pattern and detailed protocols offer a strong starting point for researchers working with this compound. It is important to note that the fragmentation data presented is theoretical and should be confirmed with experimental data obtained from a reference standard. The provided workflows are intended to be adaptable to various laboratory settings and instrumentation.
References
- 1. This compound | C10H8N2 | CID 817373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. biocompare.com [biocompare.com]
Application Note: FT-IR Analysis of Functional Groups in Substituted 5-Phenylpyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction Substituted 5-phenylpyrimidines are a class of heterocyclic compounds that form the structural core of many biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The functional groups attached to the pyrimidine and phenyl rings are critical for their biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the structural elucidation and characterization of these derivatives.[1][2] It provides valuable information about the presence or absence of specific functional groups, making it an indispensable tool in medicinal chemistry and drug development for confirming molecular structures and identifying impurities.[1][3]
Principle of FT-IR Spectroscopy FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond or functional group, the bond absorbs the radiation.[4] This absorption is recorded as a peak in the FT-IR spectrum. The position, intensity, and shape of these peaks provide a "molecular fingerprint," allowing for the identification of the functional groups present in the molecule.[4][5]
Characteristic Vibrational Frequencies
The FT-IR spectrum of a substituted 5-phenylpyrimidine can be divided into two main regions: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-600 cm⁻¹).[4] The functional group region is particularly useful for identifying key substituents. The table below summarizes the characteristic vibrational frequencies for common functional groups found in this class of compounds.
Table 1: FT-IR Absorption Bands for Functional Groups in Substituted 5-Phenylpyrimidines
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes / Intensity |
| Core Structure | |||
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aromatic C=C | C=C Ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Strong, often multiple bands[6][7] |
| Pyrimidine C=N | C=N Ring Stretch | 1575 - 1525 | Medium to Strong[3] |
| Substituents | |||
| Amino (-NH₂) | N-H Stretch | 3500 - 3300 | Two bands for primary amines, sharp[1][8] |
| N-H Bend | 1650 - 1580 | Medium | |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong and broad due to hydrogen bonding[3][6] |
| Nitro (-NO₂) | Asymmetric N=O Stretch | 1550 - 1520 | Strong[1] |
| Symmetric N=O Stretch | 1380 - 1340 | Strong[1] | |
| Carbonyl (C=O) | C=O Stretch (Keto) | 1720 - 1650 | Strong[1][3] |
| C=O Stretch (Amide) | 1680 - 1630 | Strong ("Amide I band") | |
| Methyl (-CH₃) | C-H Stretch | 2960 & 2870 | Medium |
| Methylene (-CH₂) | C-H Stretch | 2925 & 2850 | Medium |
| Halogens (C-X) | C-Cl Stretch | ~700 | Medium to Strong[3] |
| C-F Stretch | 1400 - 1000 | Strong[1] | |
| Thione (C=S) | C=S Stretch | 1200 - 1050 | Medium[1][9] |
Experimental Protocols
Accurate FT-IR analysis depends on correct sample preparation. For solid samples like most this compound derivatives, the Potassium Bromide (KBr) pellet method is standard. An alternative is the thin solid film method.
Protocol 1: KBr Pellet Method
This method involves mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.[10] KBr is used because it is transparent to IR radiation in the typical analysis range.[11]
Materials:
-
Substituted this compound sample
-
FT-IR grade Potassium Bromide (KBr), dried in an oven
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
FT-IR Spectrometer
Procedure:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~100°C for several hours and storing it in a desiccator.[12] Moisture will cause a broad O-H absorption band around 3400 cm⁻¹ and can make the KBr pellet foggy.[12]
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.[10] The sample-to-KBr ratio should be about 1:100.
-
Grinding: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[10][13] Proper grinding is crucial to reduce light scattering and produce a high-quality spectrum.[13]
-
Pellet Pressing: Transfer a portion of the ground mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a clear, transparent, or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum. If the absorption peaks are too intense (saturating the detector), remake the pellet with a lower sample-to-KBr ratio. If peaks are too weak, use a higher ratio.
Protocol 2: Thin Solid Film Method
This is a faster alternative that avoids the use of KBr but requires a volatile solvent in which the sample is soluble.[11]
Materials:
-
Substituted this compound sample
-
Volatile solvent (e.g., methylene chloride, acetone)[11][14]
-
IR-transparent salt plate (e.g., NaCl or KBr)
-
Pipette or dropper
-
FT-IR Spectrometer
Procedure:
-
Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a suitable volatile solvent in a small vial.[11]
-
Deposition: Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate.[14]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11][14] This can be done in a fume hood.
-
Analysis: Place the salt plate in the spectrometer's sample holder.
-
Data Acquisition: Record the spectrum. The thickness of the film can be adjusted by adding more solution (for a stronger signal) or by cleaning the plate and using a more dilute solution (for a weaker signal).[14]
Visualizations
Data Analysis and Interpretation
-
Spectrum Examination: Begin by examining the region from 1500 cm⁻¹ to 3500 cm⁻¹.[8] Look for strong, characteristic peaks.
-
O-H and N-H Region (3600-3200 cm⁻¹): A very broad and strong peak in this region is indicative of an -OH group due to hydrogen bonding.[6] Sharper peaks, often a doublet for primary amines (-NH₂), suggest the presence of an amine group.[1][8]
-
C-H Region (3100-2850 cm⁻¹): Peaks above 3000 cm⁻¹ typically correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from aliphatic (e.g., methyl) C-H bonds.[4][7]
-
Carbonyl Region (1780-1650 cm⁻¹): A strong, sharp peak in this area is a clear indicator of a C=O group.[8] Its exact position can help distinguish between ketones, aldehydes, and amides.[6]
-
Double Bond Region (1650-1450 cm⁻¹): This region contains peaks from aromatic C=C and pyrimidine C=N ring stretching vibrations.[1] The pattern of peaks can sometimes give clues about the substitution pattern on the phenyl ring.
-
Fingerprint Region (Below 1400 cm⁻¹): This region contains complex vibrations, including C-N, C-O, and C-X stretches, as well as various bending vibrations. While difficult to interpret fully, it is unique to each molecule and can be used for definitive identification by comparison with a known standard spectrum.
Considerations:
-
Hydrogen Bonding: The presence of intermolecular hydrogen bonding (e.g., in compounds with -OH or -NH₂ groups) can cause significant broadening of the corresponding stretching bands and shift them to lower wavenumbers.[1][15]
-
Physical State: The spectrum of a compound in the solid state can differ slightly from its spectrum in solution due to intermolecular interactions.
Conclusion FT-IR spectroscopy is a powerful and accessible technique for the routine analysis of substituted 5-phenylpyrimidines. By following standardized protocols for sample preparation and using established correlation tables for vibrational frequencies, researchers can efficiently confirm the presence of key functional groups, verify the identity of synthesized compounds, and assess sample purity. This makes FT-IR an essential component of the analytical toolkit in synthetic chemistry and pharmaceutical development.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eng.uc.edu [eng.uc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
Application Notes and Protocols for Developing a Kinase Inhibition Assay for 5-Phenylpyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a significant target for therapeutic intervention.[1] 5-Phenylpyrimidine derivatives have emerged as a promising scaffold in the development of kinase inhibitors. This document provides detailed application notes and protocols for establishing a robust in vitro kinase inhibition assay to evaluate the potency and selectivity of novel this compound compounds.
The methodologies described herein are broadly applicable for screening and profiling kinase inhibitors. The primary focus will be on a luminescence-based biochemical assay that measures the amount of ATP remaining in the reaction, providing a sensitive and high-throughput method for determining kinase activity.
Featured Kinase Signaling Pathways
This compound-based inhibitors have shown efficacy against various kinases involved in critical signaling pathways. Understanding these pathways is crucial for contextualizing the inhibitory activity of the compounds.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a key regulator of cell proliferation, differentiation, and survival.[2][3] Aberrant activation of this pathway is a common driver in many cancers.[4] Pyrimidine-based inhibitors can block the tyrosine kinase domain of EGFR, thereby inhibiting downstream signaling.[3][4]
Caption: EGFR Signaling Pathway and Inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR signaling pathway is central to angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[5][6] Pyrimidine-based compounds can inhibit VEGFR-2, a key receptor in this pathway, thereby blocking downstream signaling cascades involved in endothelial cell proliferation and migration.[5][7]
Caption: VEGFR Signaling Pathway and Inhibition.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT pathway is crucial for transmitting extracellular signals from cytokines and growth factors to the nucleus, regulating processes like hematopoiesis and immune response.[8] Dysregulation of this pathway is implicated in various hematological malignancies and inflammatory diseases.[8] Pyrimidine-based inhibitors have been developed to target JAKs, thereby modulating the downstream STAT-mediated gene expression.[9][10]
Caption: JAK-STAT Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibitor Profiling
The development of a kinase inhibitor typically follows a hierarchical screening process, starting with broad biochemical assays and progressing to more complex cellular and in vivo models.[11]
Caption: Kinase Inhibitor Discovery Workflow.
Data Presentation: Quantitative Analysis of Kinase Inhibition
The inhibitory activity of the this compound compounds should be quantified by determining their half-maximal inhibitory concentration (IC50) values. The results should be summarized in a clear and structured table for easy comparison.
| Compound ID | Target Kinase | IC50 (nM) |
| 5-PP-001 | Kinase A | 50 |
| 5-PP-002 | Kinase A | 150 |
| 5-PP-003 | Kinase A | >10,000 |
| Control (Staurosporine) | Kinase A | 10 |
| 5-PP-001 | Kinase B | 800 |
| 5-PP-002 | Kinase B | 2500 |
| 5-PP-003 | Kinase B | >10,000 |
| Control (Staurosporine) | Kinase B | 25 |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogeneous, luminescence-based assay to measure the activity of a target kinase and the inhibitory potential of this compound compounds. The assay quantifies the amount of ATP remaining in the reaction after phosphorylation.
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the target kinase
-
This compound test compounds
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettor or automated liquid handler
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound compound in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted compounds or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Include a "no kinase" control (100% inhibition) and a "no inhibitor" control (0% inhibition).
-
-
Kinase Reaction:
-
Prepare a kinase reaction master mix containing the kinase assay buffer, the target kinase, and its specific peptide substrate. The optimal concentrations of the kinase and substrate should be determined empirically.
-
Dispense 10 µL of the kinase reaction master mix into each well of the assay plate containing the compounds.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 20 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" and "no kinase" controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol provides a method to assess the binding of this compound compounds to the target kinase within a live-cell environment. This assay measures the apparent affinity of the test compounds by competitive displacement of a fluorescent tracer.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Cell culture medium and supplements
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
This compound test compounds
-
White, opaque 96-well cell culture plates
-
Luminometer with filter sets for NanoBRET™ detection
Procedure:
-
Cell Transfection and Seeding:
-
Transfect the chosen cell line with the plasmid encoding the NanoLuc®-kinase fusion protein according to the manufacturer's protocol.
-
Seed the transfected cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in the appropriate assay medium.
-
Add the diluted compounds to the wells containing the transfected cells. Include a vehicle control (DMSO).
-
-
Tracer Addition and Signal Detection:
-
Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubate the plate at 37°C and 5% CO₂ for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial characterization of this compound compounds as kinase inhibitors. By employing a systematic approach that begins with robust biochemical assays and progresses to cell-based target engagement studies, researchers can effectively identify and optimize potent and selective kinase inhibitors for further drug development. The clear presentation of quantitative data and visualization of relevant signaling pathways and experimental workflows will aid in the efficient evaluation and progression of promising lead candidates.
References
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
The Versatility of 5-Phenylpyrimidine: A Building Block for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 5-phenylpyrimidine scaffold is a privileged structural motif in organic and medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of functional molecules. Its unique electronic properties and synthetic accessibility have led to its incorporation into pharmaceuticals, advanced materials, and catalytic systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis, with a focus on its application in drug discovery and materials science.
Application Notes
The this compound core is a key constituent in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antimicrobial agents. Furthermore, the rigid and planar nature of the this compound system makes it an attractive component for the design of liquid crystals and organic light-emitting diodes (OLEDs).
This compound in Medicinal Chemistry
The structural rigidity and the presence of multiple sites for functionalization make this compound an ideal scaffold for the design of targeted therapeutics.
Kinase Inhibitors: A significant application of this compound is in the development of kinase inhibitors for cancer therapy. By modifying the substituents on the phenyl and pyrimidine rings, researchers can achieve high potency and selectivity for various kinases involved in cancer cell signaling pathways.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Derivatives of this compound have been synthesized as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[1] By blocking this pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients, thereby impeding tumor growth.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers. This compound derivatives have been developed as selective JAK2 inhibitors, demonstrating potential in the treatment of myeloproliferative neoplasms.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies. Phenylpyrimidine-based compounds have been designed as potent BTK inhibitors.
Phosphodiesterase (PDE) Inhibitors: 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[2] These compounds show promise for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.[2]
This compound in Materials Science
The unique photophysical and electronic properties of the this compound core have led to its use in the development of advanced organic materials.
Liquid Crystals: The rigid, rod-like structure of this compound derivatives makes them excellent candidates for liquid crystalline materials. These compounds can self-assemble into ordered phases, exhibiting anisotropic properties that are valuable for display technologies. Chiral this compound benzoate core derivatives have been shown to form de Vries smectic liquid crystal phases, which are of interest for defect-free, bistable ferroelectric liquid-crystal displays.[3]
Organic Light-Emitting Diodes (OLEDs): this compound derivatives are utilized as emitters in OLEDs. By incorporating different donor moieties, the emission color can be tuned. These materials exhibit high thermal stability and can achieve high external quantum efficiencies in OLED devices.
Key Synthetic Methodologies
The functionalization of the this compound core is typically achieved through modern cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. It is widely used to introduce aryl or heteroaryl groups at various positions of the this compound scaffold, typically starting from a halogenated precursor.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing amine functionalities to the this compound core, which is a common feature in many biologically active molecules.
Cyclization Reactions
The this compound unit can also serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These reactions often involve the cyclization of appropriately functionalized this compound derivatives.
Data Presentation
Table 1: Biological Activity of this compound Derivatives
| Compound Class | Target | Key Substituents | IC₅₀ (nM) | Reference |
| Pyrimidine-5-carbonitrile | VEGFR-2 | Varied linkers and hydrazone moieties | 530 - 2410 | [1] |
| 5-Carbamoyl-2-phenylpyrimidine | PDE4B | N-neopentylacetamide | 8.3 | [2][4] |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | JAK2 | Tetrahydroisoquinoline-opened analogues | 5 | |
| 2-Phenylpyrimidine | BTK | Varied heterocyclic substituents | - |
Table 2: Physical Properties of this compound-Based Materials
| Material Type | Compound | Property | Value | Reference |
| Liquid Crystal | 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8) | Phase Transitions | Cr - 45°C - SmC - 65°C - SmA - 78°C - N - 85°C - Iso | [3] |
| Liquid Crystal | Chiral this compound benzoate with tetra-carbosilane backbone | Layer Shrinkage (SmA* to SmC*) | ~0.9% | [3] |
| OLED Emitter | 4,6-Bis(4-diphenylamino-phenyl)-2-phenylpyrimidine | Td (5% weight loss) | 397 °C | [5] |
| OLED Emitter | 4,6-Bis[4-(di(4-methoxyphenyl)amino)phenyl]-2-phenylpyrimidine | Td (5% weight loss) | 438 °C | [5] |
| OLED Emitter | Phenylpyrimidine-triphenylamine derivative based OLED | Max. External Quantum Efficiency | 10.6% | [5][6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-phenylpyrimidine with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 5-halophenylpyrimidine with an arylboronic acid.
Materials:
-
5-Bromo-2-phenylpyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
-
Stirring and heating apparatus
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-phenylpyrimidine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 v/v ratio.
-
Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4,6-Dichloro-2-phenylpyrimidine with Diphenylamine
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a chlorophenylpyrimidine with a secondary amine.[5]
Materials:
-
4,6-Dichloro-2-phenylpyrimidine
-
Diphenylamine
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri-tert-butylphosphine [P(t-Bu)₃]
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard glassware for inert atmosphere reactions
-
Stirring and heating apparatus
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloro-2-phenylpyrimidine (1.0 eq), diphenylamine (2.1 eq), sodium tert-butoxide (2.5 eq), Pd(OAc)₂ (0.04 eq), and P(t-Bu)₃ (0.08 eq).[5]
-
Add anhydrous toluene to the flask via syringe.
-
Heat the mixture to 110 °C with vigorous stirring.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Cyclization to form a Fused Pyrimidine System
This protocol provides a general approach for the synthesis of a pyrido[2,3-d]pyrimidine from a functionalized 5-acetyl-6-aminopyrimidine derivative.
Materials:
-
5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Sodium methoxide (NaOMe)
-
Methanol
-
Standard glassware for inert atmosphere reactions
-
Stirring and heating apparatus
Procedure:
-
A mixture of 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine and DMF-DMA in an appropriate solvent is heated to reflux.
-
After the initial reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is then dissolved in methanol, and a solution of sodium methoxide in methanol is added.
-
The mixture is heated to reflux to effect cyclization.
-
After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Caption: Overview of the JAK-STAT signaling pathway and its inhibition by this compound derivatives.
Caption: The B-cell receptor (BCR) signaling pathway featuring BTK and its inhibition.
Caption: General experimental workflow for the synthesis and application of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs | MDPI [mdpi.com]
- 6. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 5-Phenylpyrimidine Derivatives in Cancer Cell Line Studies
Introduction
The 5-phenylpyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant potential as anticancer agents. Derivatives of this class have been extensively investigated for their ability to inhibit the proliferation of various cancer cell lines. These compounds often function as kinase inhibitors, targeting key enzymes in signaling pathways that are frequently dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][2] Their mechanism of action typically involves inducing cell cycle arrest and promoting apoptosis, making them promising candidates for further drug development.[1][3]
Mechanism of Action
The anticancer activity of this compound derivatives is primarily attributed to their role as inhibitors of critical cellular signaling pathways.
-
EGFR Inhibition: Certain 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors. By blocking the EGFR signaling pathway, these compounds can effectively suppress tumor cell proliferation, angiogenesis, and metastasis, while inducing apoptosis.[1] The inhibition of EGFR disrupts downstream cascades, including the PI3K/Akt and Ras/ERK pathways, which are crucial for cell growth and survival.[4][5]
-
CDK Inhibition: Some N-phenylpyrimidin-2-amine (PPA) derivatives act as pan-CDK inhibitors. CDKs are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest, typically at the G1/S or G2/M phase.[2][6] This disruption of the normal cell division process prevents the proliferation of cancer cells and can sensitize them to other treatments like radiotherapy.[2]
-
Induction of Apoptosis: A common outcome of treatment with this compound derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can lead to an increase in the population of early and late apoptotic cells, often confirmed by Annexin V/PI staining and flow cytometry.[1][7] This apoptotic effect can be triggered by cell cycle arrest or the direct inhibition of survival signaling pathways.[7]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxicity (IC50) of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
| Compound ID | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 9u | 0.35 | 3.24 | 5.12 |
Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1]
Table 2: Cytotoxicity (IC50) of Phenylpyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 5b | 4.13 | 5.34 | 3.87 |
| 5i | 3.81 | 6.11 | 4.21 |
| 9e | 6.23 | 8.14 | 7.56 |
Data represents a selection of potent analogs from the synthesized library.[3]
Table 3: Cytotoxicity (IC50) of Indazol-Pyrimidine Derivatives
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Caco2 (Colon) IC50 (µM) |
| 4f | 1.629 | >50 | >50 |
| 4i | 1.841 | >50 | >50 |
| 4a | 2.958 | >50 | >50 |
Results highlight compounds with significant inhibitory activity specifically against the MCF-7 cell line.[8]
Signaling Pathways and Visualizations
Experimental Protocols
The following are standardized protocols for key in vitro assays used to evaluate the anticancer effects of this compound compounds.
1. Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[2][9]
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette and plate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound compound at the desired concentration (e.g., IC50) for 24-48 hours.[10]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[10]
-
Dilution: Add 400 µL of 1X binding buffer to each tube.[10]
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 6. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Phenylpyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 5-phenylpyrimidine analogues, a versatile scaffold in medicinal chemistry. This document outlines the key structural modifications that influence biological activity against various targets, presents quantitative data in a clear format, and provides detailed experimental protocols for the synthesis and evaluation of these compounds.
Introduction to 5-Phenylpyrimidines
The this compound core is a privileged structure in drug discovery, demonstrating a broad spectrum of biological activities.[1][2] Modifications at the C2, C4, and C5 positions of the pyrimidine ring, as well as substitutions on the phenyl ring, have led to the development of potent inhibitors for targets such as kinases, phosphodiesterases, and other enzymes involved in various disease pathologies, including cancer and inflammation.[1][3][4][5] This document will focus on several classes of this compound analogues and related pyrimidine derivatives to illustrate the principles of their SAR.
I. This compound Analogues as PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD).
Structure-Activity Relationship (SAR) Insights
SAR studies on 5-carbamoyl-2-phenylpyrimidine derivatives have identified key structural features for potent PDE4 inhibition.[3]
-
C5 Position: A carbamoyl group at the C5 position is crucial for activity. Modification of the carboxylic acid to an N-neopentylacetamide derivative significantly enhances in vitro PDE4B inhibitory activity.[3]
-
Fused Bicyclic Lactam Scaffold: The design of a fused bicyclic lactam scaffold, based on X-ray crystallography, can lead to compounds with excellent inhibitory activity against LPS-induced tumor necrosis factor alpha (TNF-α) production.[3]
Quantitative Data
| Compound ID | Modification | PDE4B IC50 (nM) | In Vivo Efficacy (LPS-induced pulmonary neutrophilia in mice) |
| 2 | 5-Carbamoyl-2-phenylpyrimidine | 200 | Not Reported |
| 10f | N-neopentylacetamide derivative | 8.3 | ID50 = 16 mg/kg (ip) |
| 39 | 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative | Not Reported | 41% inhibition at 1.0 mg/kg (i.t.) |
Signaling Pathway
Caption: Inhibition of PDE4 by this compound analogues.
II. This compound Analogues as Anticancer Agents
The this compound scaffold is also prominent in the development of anticancer agents, particularly as kinase inhibitors.
A. Mnk2 Inhibitors
MAPK-interacting kinases (Mnks) are involved in tumorigenesis, making them attractive targets for cancer therapy.
For 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives, the following SAR points have been noted:
-
The 2-(phenylamino)pyrimidine core is essential for activity.
-
Substitutions on the thiazole ring can modulate potency and selectivity.
-
These inhibitors can reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in cancer cells.[4]
While specific IC50 values for a series are not detailed in the provided abstract, several derivatives are reported to have "very potent Mnk2 inhibitory activity".[4]
B. Trk Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are therapeutic targets in solid tumors.
For pyrazolo[1,5-a]pyrimidine derivatives, a related scaffold:
-
Macrocyclization: Introduction of a macrocyclic structure can improve binding affinity and selectivity.[6]
-
Substitutions on the Phenyl Ring: Substitutions such as 2,5-difluorophenyl can significantly enhance activity.[6]
| Compound ID | Scaffold | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 28 | Macrocyclic pyrazolo[1,5-a]pyrimidine | 0.17 | 0.07 | 0.07 |
| 25, 26, 27 | Substituted amino pyrazolo[1,5-a]pyrimidine | < 1 | < 1 | < 1 |
| 29 | Macrocyclic pyrazolo[1,5-a]pyrimidine | 0.6 | Not Reported | 0.1 |
| 30 | Macrocyclic pyrazolo[1,5-a]pyrimidine | 1.61 | Not Reported | 0.05 |
C. EGFR Tyrosine Kinase Inhibitors
The epidermal growth factor receptor (EGFR) is a well-known target in cancer therapy.
For 4-anilino-5-vinyl/ethynyl pyrimidine derivatives:
-
The 4-anilino-pyrimidine scaffold is a common feature of EGFR inhibitors.
-
The presence of a 5-ethynyl group can lead to potent EGFR kinase inhibition.[7]
| Compound ID | Scaffold | EGFR Kinase IC50 (nM) |
| 20a | 5-ethynylpyrimidine derivative | 45 |
Experimental Workflow
Caption: General workflow for SAR studies of this compound analogues.
III. Experimental Protocols
A. General Synthesis of 4-Amino-5-phenylpyrimidine Analogues
This protocol is a generalized procedure based on common synthetic routes for pyrimidine derivatives.[8][9]
Materials:
-
Substituted amidine hydrochloride
-
Substituted β-ketoester or equivalent
-
Sodium ethoxide or other suitable base
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted amidine hydrochloride and the β-ketoester in ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
B. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase enzyme (e.g., EGFR, Mnk2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds (this compound analogues)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
C. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[10]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in these notes demonstrate that systematic modifications of this core can lead to highly potent and selective inhibitors for a range of biological targets. The provided protocols offer a starting point for researchers to synthesize and evaluate new series of this compound analogues in the quest for improved drug candidates.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Cytotoxicity Evaluation of 5-Phenylpyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. The 5-phenylpyrimidine scaffold, in particular, has been a subject of interest for the development of novel cytotoxic agents. These compounds can induce cell death in cancer cells through various mechanisms, such as the inhibition of protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), leading to apoptosis and cell cycle arrest. This document provides detailed protocols for the in vitro evaluation of the cytotoxic effects of this compound derivatives, guidelines for data presentation, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The quantitative data from in vitro cytotoxicity and mechanistic studies should be presented in a clear and organized manner to facilitate comparison between different this compound derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of Pyrimidine Derivatives against Various Cancer Cell Lines.
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 9d | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | < 10.33 | [1] |
| MCF-7 (Breast) | < 10.33 | [1] | ||
| 11e | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | 1.14 | [1] |
| MCF-7 (Breast) | 1.54 | [1] | ||
| WI-38 (Normal Lung) | 63.41 | [1] | ||
| 12b | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | < 10.33 | [1] |
| MCF-7 (Breast) | < 10.33 | [1] | ||
| 12d | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | < 10.33 | [1] |
| MCF-7 (Breast) | < 10.33 | [1] | ||
| Sorafenib | Standard Drug | HCT-116 (Colon) | 8.96 | [1] |
| MCF-7 (Breast) | 11.83 | [1] | ||
| Compound 3 | 4-Thiopyrimidine | HeLa (Cervical) | 17-38 | [2] |
| K562 (Leukemia) | 17-38 | [2] | ||
| CFPAC (Pancreatic) | 17-38 | [2] | ||
| Compound 4 | 4-Thiopyrimidine | HeLa (Cervical) | >100-55 | [2] |
| K562 (Leukemia) | >100-55 | [2] | ||
| CFPAC (Pancreatic) | >100-55 | [2] | ||
| 9u | 5-Trifluoromethylpyrimidine | A549 (Lung) | 0.35 | [3][4] |
| MCF-7 (Breast) | 3.24 | [3][4] | ||
| PC-3 (Prostate) | 5.12 | [3][4] | ||
| 4f | Indazol-pyrimidine | MCF-7 (Breast) | 1.629 | [5] |
| 4i | Indazol-pyrimidine | MCF-7 (Breast) | 1.841 | [5] |
| A549 (Lung) | 2.305 | [5] | ||
| Caco2 (Colorectal) | 4.990 | [5] | ||
| 10c | 2-Pyrazolyl-pyrimidine | HCT-116 (Colon) | Close to Doxorubicin | [4][6] |
| MCF-7 (Breast) | Close to Doxorubicin | [4][6] | ||
| HEPG-2 (Liver) | Close to Doxorubicin | [4][6] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 11e | VEGFR-2 | 0.61 | [1] |
| 12b | VEGFR-2 | 0.53 | [1] |
| Sorafenib | VEGFR-2 | 0.19 | [1] |
| 9u | EGFR | 0.091 | [3] |
Table 3: Effect of Compound 11e on Cell Cycle Distribution in HCT-116 Cells.
| Cell Cycle Phase | Control (%) | Compound 11e Treated (%) | Fold Change | Reference |
| Sub-G1 | 2.70 | 21.36 | 7.91 | [1] |
| G0/G1 | 54.18 | 41.36 | - | [1] |
| S | 13.49 | 36.21 | 2.68 | [1] |
| G2/M | 32.33 | 22.43 | - | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7] The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.[7][8]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][9][10]
-
Dimethyl sulfoxide (DMSO) or other solubilization solution[9][10]
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[4][10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[10]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4][7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11][12] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[12]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cells
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 106 cells/mL.[10] Transfer 100 µL of the cell suspension to a flow cytometry tube.[10] Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.[13][14]
Materials:
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Treated and untreated cells
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data is typically presented as a histogram showing the number of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells may appear as a sub-G1 peak.[15]
Visualizations
Signaling Pathway
Caption: Inhibition of EGFR/VEGFR-2 signaling by this compound derivatives.
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: Workflow for cell cycle analysis by PI staining.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Phenylpyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 5-phenylpyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and versatile methods for synthesizing this compound and other 5-arylpyrimidines are palladium-catalyzed cross-coupling reactions.[1] The two most common strategies are:
-
Suzuki-Miyaura Coupling: This reaction couples a 5-halopyrimidine (typically 5-bromo- or 5-iodopyrimidine) with phenylboronic acid in the presence of a palladium catalyst and a base.[1][2]
-
Stille Coupling: This method involves the reaction of a 5-halopyrimidine with an organotin reagent, such as phenylstannane, catalyzed by palladium.[1]
Other methods include the condensation of a substituted phenylmalonamide with an appropriate orthoester.[3]
Q2: Why am I experiencing low yields in my this compound synthesis via Suzuki-Miyaura coupling?
A2: Low yields in the Suzuki-Miyaura coupling of pyrimidines can arise from several factors:
-
Suboptimal Reaction Components: The choice and combination of the palladium source, ligand, base, and solvent are critical for catalytic activity.[4]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[4][5] Impurities in reagents or solvents can also poison the catalyst.[4]
-
Poor Substrate Reactivity: Halopyrimidines can have varying reactivity, with chloropyrimidines generally being less reactive than their bromo or iodo counterparts.[4]
-
Side Reactions: Competing reactions such as protodeboronation (replacement of the boron group with hydrogen) and homo-coupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.[2][4][6]
-
Improper Reaction Setup: Suzuki-Miyaura couplings are sensitive to oxygen. Failure to properly degas the solvent and maintain an inert atmosphere can lead to catalyst decomposition and the formation of side products.[4]
Q3: What are the common side products in a Suzuki-Miyaura reaction for this compound synthesis?
A3: The primary side products that can diminish the yield of this compound include:
-
Protodeboronation Product: Formation of benzene from the phenylboronic acid. This is a significant side reaction, especially in acidic or basic media and at higher pH levels.[6]
-
Homo-coupling Product: Formation of biphenyl from the coupling of two molecules of phenylboronic acid.[4]
-
Beta-Hydride Elimination Products: This is more common with alkyl substrates but can occur and lead to reduced yields.[2]
Q4: How can I purify the crude this compound product?
A4: The choice of purification technique depends on the nature and quantity of impurities. Common methods include:
-
Recrystallization: This technique purifies solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[7]
-
Column Chromatography: A highly effective method for separating the desired product from impurities. Silica gel is a common stationary phase.[8]
-
Acid-Base Extraction: This can be used if the impurities have different acidic or basic properties than the this compound product.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. For reusable catalysts, regeneration may be necessary. Consider using a fresh batch of catalyst. |
| Incompatible Ligand | The choice of phosphine ligand is crucial. For less reactive halopyrimidines, more electron-rich and bulky ligands may be required. |
| Incorrect Base | The base is essential for activating the boronic acid.[9] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate. |
| Inappropriate Solvent | The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include dioxane, THF, and toluene, often with water as a co-solvent.[10] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[4] |
Issue 2: Significant Side Product Formation
| Possible Cause | Troubleshooting Steps |
| Protodeboronation | Use a less polar solvent. Lower the reaction temperature. Use a milder base. |
| Homo-coupling | Slowly add the boronic acid to the reaction mixture. Use a lower catalyst loading. |
| Reaction Temperature Too High | High temperatures can promote side reactions. Optimize the temperature by running the reaction at a lower temperature for a longer duration. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase. |
| Product is an Oil | If the product is an oil and difficult to handle, try to form a solid derivative or salt to facilitate purification by recrystallization. |
| Insoluble Byproducts | A precipitate that is not the desired product may form. Try a different solvent system with better solubilizing properties for all components.[11] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound from 5-bromopyrimidine and phenylboronic acid.[1]
Materials:
-
5-Bromopyrimidine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine 5-bromopyrimidine (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling Yield
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂(Cl)₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80-85 |
| Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ | Toluene | 100 | 12 | 75-90 |
| Pd(dppf)Cl₂ (2) | Cs₂CO₃ | THF | 65 | 8 | 85-95 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Ring Formation
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols, with a focus on the widely used Biginelli and Pinner reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrimidine synthesis?
A1: During pyrimidine ring formation, several side reactions can occur, leading to reduced yields and purification challenges. The most prevalent side reactions depend on the specific synthetic route (e.g., Biginelli or Pinner). Common side products include Knoevenagel and aldol condensation products, products of amidine self-condensation, incompletely cyclized intermediates, and regioisomers.
Q2: How can I minimize the formation of byproducts in my Biginelli reaction?
A2: Optimizing reaction conditions is key to minimizing byproducts in the Biginelli reaction. Key strategies include careful selection of the catalyst (Lewis acids like ytterbium triflate often give better selectivity than traditional Brønsted acids), controlling the reaction temperature, and adjusting the stoichiometry of the reactants (a slight excess of urea can be beneficial).[1] Additionally, ensuring the purity of starting materials is crucial to prevent unwanted side reactions.[2]
Q3: My Pinner synthesis is yielding a complex mixture of products. What are the likely side reactions?
A3: The Pinner synthesis is highly sensitive to reaction conditions. Common side reactions include the self-condensation of the β-dicarbonyl compound, hydrolysis of the amidine starting material or the imidate salt intermediate, and incomplete cyclization.[2] The formation of esters from the hydrolysis of the Pinner salt is a significant issue if anhydrous conditions are not maintained.[1]
Q4: What is the cause of low yields in my pyrimidine synthesis, even when the desired product is formed?
A4: Low yields can often be attributed to incomplete reactions, suboptimal catalyst activity, or steric hindrance from bulky substituents on the starting materials.[2] For the Biginelli reaction, a competing Hantzsch-type dihydropyridine synthesis can also consume reagents, especially at higher temperatures.[3] In the Pinner synthesis, thermal instability of the intermediate Pinner salts can also lead to lower yields if the temperature is not carefully controlled.[1]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during pyrimidine synthesis.
Issue 1: Presence of a Major Byproduct in the Biginelli Reaction
Symptom: TLC or LC-MS analysis shows a significant byproduct peak in addition to the desired dihydropyrimidinone (DHPM).
Possible Cause & Troubleshooting Steps:
-
Knoevenagel/Aldol Condensation: This is a common side reaction between the aldehyde and the β-ketoester.
-
Solution:
-
Lower Reaction Temperature: Reducing the temperature can disfavor the condensation pathway.
-
Use a Milder Catalyst: Switching to a milder catalyst can increase selectivity for the Biginelli reaction.
-
Alter Stoichiometry: Using a slight excess of urea (1.2-1.5 equivalents) can favor the formation of the N-acyliminium ion intermediate, outcompeting the Knoevenagel pathway.[1]
-
-
-
Hantzsch Dihydropyridine Formation: This is often a fluorescent byproduct.
-
Solution:
-
Lower Reaction Temperature: Higher temperatures can lead to the decomposition of urea into ammonia, which favors the Hantzsch pathway.[3]
-
Optimize Catalyst: Some Lewis acids may favor the Biginelli pathway over the Hantzsch.[3]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition.[3]
-
-
Issue 2: Low Yield and Incomplete Reaction in the Pinner Synthesis
Symptom: The reaction appears sluggish, with significant amounts of starting materials remaining after the expected reaction time.
Possible Cause & Troubleshooting Steps:
-
Hydrolysis of Intermediates: The Pinner reaction is highly sensitive to moisture.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and oven-dried glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[4]
-
Use of Dry HCl Gas: The classical Pinner method involves bubbling dry HCl gas through an anhydrous alcohol solution to generate the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[4]
-
-
-
Incomplete Cyclization: The final ring-closing step may be slow.
-
Solution:
-
Increase Reaction Temperature or Time: Providing more energy can help overcome the activation barrier for cyclization.
-
Use a Stronger Catalyst: A stronger acid or base catalyst can promote the cyclization step.
-
-
-
Amidine Instability/Impurity: The amidine starting material can degrade or contain impurities.
-
Solution:
-
Use High-Purity Amidine: Employ high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use.[4]
-
-
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution in a Biginelli-type Reaction
This table summarizes the influence of temperature on the yield of the desired dihydropyrimidinone (DHPM) versus a common Hantzsch-type dihydropyridine (DHP) byproduct.
| Temperature (°C) | DHPM Yield (%) | DHP Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
Note: Data is illustrative and based on trends reported in the literature. Actual yields may vary depending on the specific substrates and catalyst used.
Experimental Protocols
Protocol 1: Optimized Biginelli Synthesis of Dihydropyrimidinone (DHPM)
This protocol is designed to minimize byproduct formation by optimizing reaction conditions.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 10 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 10 mmol
-
Urea: 12 mmol (1.2 equivalents)
-
Catalyst (e.g., Ytterbium triflate): 0.5 mmol (5 mol%)
-
Solvent (e.g., Acetonitrile): 20 mL
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea, and catalyst.
-
Add the solvent and stir the mixture at a controlled temperature (e.g., 60°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine
This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.
Materials:
-
β-Diketone (e.g., Acetylacetone): 10 mmol
-
Amidine Hydrochloride (e.g., Acetamidine hydrochloride): 11 mmol (1.1 equivalents)
-
Sodium Ethoxide: 11 mmol (1.1 equivalents)
-
Anhydrous Ethanol: 30 mL
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use anhydrous ethanol.
-
In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.
-
Carefully add the sodium ethoxide to the stirred solution and stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture carefully with an acidic solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Visualizations
Caption: Troubleshooting workflow for pyrimidine synthesis side reactions.
References
Technical Support Center: Purification of Polar 5-Phenylpyrimidine Derivatives by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar 5-phenylpyrimidine derivatives using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of polar this compound derivatives.
| Problem | Possible Cause | Solution |
| Poor Retention in Reversed-Phase HPLC | The analyte is too polar for the stationary phase. | - Use a polar-endcapped or polar-embedded column to enhance retention of polar analytes.[1] - Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.[1] - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative technique.[1][2] - For ionizable pyrimidine derivatives, adjust the mobile phase pH to suppress ionization and increase hydrophobicity.[1] |
| Mobile phase is too strong. | - Decrease the concentration of the organic solvent in the mobile phase.[1] | |
| Peak Tailing | Secondary interactions between basic analytes and residual silanol groups on the silica-based column.[3][4][5] | - Use a highly deactivated, end-capped column to minimize silanol interactions.[4][6] - Add a tail-suppressing agent, such as triethylamine, to the mobile phase, particularly for basic compounds.[5][7] - Adjust the mobile phase pH. For basic compounds, a lower pH can reduce tailing, while for acidic compounds, a higher pH may be beneficial. Operating at least 2 pH units away from the analyte's pKa is recommended.[3][8] |
| Column overload. | - Reduce the sample concentration or injection volume.[3][9] - Use a column with a higher loading capacity.[9] | |
| Inappropriate mobile phase pH. | - Optimize the mobile phase pH to ensure the analyte is in a single ionic form.[3][4] | |
| Peak Fronting | Column overload (concentration overload).[6][9] | - Reduce the sample concentration.[9] |
| Poor sample solubility in the mobile phase.[5][6] | - Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.[1][10] | |
| Split Peaks | Partially blocked column frit or void in the column packing. | - Reverse and flush the column according to the manufacturer's instructions. If the problem persists, replace the column.[1] |
| Sample solvent is incompatible with the mobile phase. | - Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[1][10] | |
| Co-eluting impurity. | - Optimize the separation method by adjusting the mobile phase composition, gradient, or stationary phase to resolve the impurity.[1] | |
| Irreproducible Retention Times | Insufficient column equilibration. | - Equilibrate the column with the mobile phase for a sufficient time, especially for HILIC and ion-pairing chromatography.[2] HILIC may require longer equilibration times than reversed-phase methods. |
| Mobile phase composition variability. | - Ensure accurate and consistent mobile phase preparation.[11] If using an online mixer, consider pre-mixing the mobile phase.[8] | |
| Temperature fluctuations. | - Use a column oven to maintain a constant temperature.[10][12] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar this compound derivatives?
A1: The primary challenges stem from their high polarity, which can lead to poor retention in reversed-phase chromatography, peak tailing, and difficulties with co-eluting polar impurities.[1] These compounds often have multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]
Q2: Which HPLC mode is best for purifying polar this compound derivatives?
A2: The choice of HPLC mode depends on the specific properties of the derivative.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds as it provides better retention.[1][2] HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[1][2]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized by using columns with polar-embedded or polar-endcapped stationary phases.[1][13] Adjusting the mobile phase pH or using ion-pairing agents can also enhance retention.[1]
-
Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reversed-phase and ion-exchange, which can be effective for complex mixtures of polar compounds.[1]
Q3: How can I improve the peak shape of my polar this compound derivative?
A3: To improve peak shape, consider the following:
-
Column Choice: Use a high-purity, well-deactivated (end-capped) column to minimize secondary interactions.[3][6]
-
Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 units away from the pKa of your compound to ensure it is in a single ionic state.[8]
-
Buffer Concentration: Using an appropriate buffer concentration can help maintain a stable pH and reduce peak tailing.[3]
-
Sample Solvent: Dissolve your sample in a solvent that is weaker than or compositionally similar to the mobile phase to avoid peak distortion.[1][10]
Q4: What are some key considerations for sample preparation?
A4: Proper sample preparation is crucial for successful HPLC purification.
-
Solubility: Dissolve the sample completely in a suitable solvent.[14] The sample solvent should be compatible with the mobile phase.[1]
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulate matter that could clog the column.[1][15]
-
Concentration: The sample concentration should be optimized to avoid column overload, which can lead to peak distortion.[3][9]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Moderately Polar this compound Derivatives
-
Column Selection: Choose a C18 or C8 column with a polar-embedded or polar-endcapped stationary phase.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Degas both solvents before use.
-
-
Sample Preparation:
-
Dissolve the crude this compound derivative in a minimal amount of a solvent mixture similar to the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Filter the sample solution through a 0.22 µm syringe filter.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the target peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.[1]
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar this compound Derivatives
-
Column Selection: Choose a HILIC column with an amide, cyano, or bare silica stationary phase.[1]
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.
-
Solvent B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.
-
Degas both solvents before use.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Detection: UV at an appropriate wavelength.
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]
-
Gradient Program:
-
0-2 min: 0% B
-
2-20 min: 0% to 100% B (linear gradient)
-
20-25 min: 100% B
-
25.1-35 min: 0% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions containing the peak of interest.
-
Post-Purification: Analyze the purity of the collected fractions. Combine pure fractions and remove the solvent.[1]
Data Presentation
Table 1: HPLC Column Selection Guide for Polar this compound Derivatives
| Analyte Polarity | Recommended Column Type | Stationary Phase Chemistry | Typical Mobile Phase |
| Moderately Polar | Reversed-Phase (Polar-Embedded/Endcapped) | C18, C8 with polar modifications | Acetonitrile/Water with acid modifier (e.g., Formic Acid) |
| Highly Polar | HILIC | Amide, Cyano, Silica | High organic (Acetonitrile) with aqueous buffer (e.g., Ammonium Formate)[1] |
| Ionizable | Reversed-Phase or Mixed-Mode | C18, Ion-Exchange | Buffered mobile phase to control ionization |
Table 2: Mobile Phase Modifier Recommendations
| Purpose | Modifier | Typical Concentration | Notes |
| Improve Peak Shape (Acids) | Formic Acid, Acetic Acid | 0.05 - 0.1% | Suppresses silanol interactions and ensures consistent ionization. |
| Improve Peak Shape (Bases) | Triethylamine (TEA) | 0.1% | Masks active silanol sites.[7] |
| Enhance Retention of Polar Analytes | Ammonium Formate, Ammonium Acetate | 5 - 20 mM | Used in HILIC to facilitate the formation of the aqueous layer on the stationary phase.[1][2] |
Visualizations
Caption: General experimental workflow for the purification of polar this compound derivatives.
Caption: Troubleshooting decision tree for common HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. nacalai.com [nacalai.com]
troubleshooting low conversion in 5-phenylpyrimidine reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for low conversion rates in 5-phenylpyrimidine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Suzuki-Miyaura coupling to form 5-phenylpyrimidines?
Low yields in these reactions typically stem from a few key areas:
-
Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[1]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, deactivating the catalyst.[1][2] Additionally, impurities in reagents or solvents can poison the catalyst.[1]
-
Side Reactions: The most common side reaction is the protodeboronation of the boronic acid, which can be exacerbated by high temperatures and certain bases.[1] Homo-coupling of the boronic acid can also occur.[1]
Q2: My Suzuki-Miyaura reaction is sluggish or fails to proceed to completion. What should I check first?
When facing little to no product formation, a systematic approach is best. Chloropyrimidines can be less reactive coupling partners, making the choice of the catalytic system crucial.[1] Consider the following:
-
Catalyst and Ligand: Ensure you are using an appropriate catalyst and ligand combination. For less reactive chlorides, more electron-rich and sterically hindered phosphine ligands like SPhos, XPhos, or RuPhos can be effective as they promote oxidative addition.[2]
-
Base and Solvent: The choice of base and solvent significantly impacts the reaction outcome. A screening of different bases and solvents is recommended.
-
Reaction Temperature: Increasing the temperature might be necessary, but be aware that it can also promote side reactions like protodeboronation.[1]
Q3: I'm attempting a Buchwald-Hartwig amination on a pyrimidine core and seeing low conversion. What are the potential issues?
Similar to Suzuki-Miyaura couplings, catalyst deactivation is a primary concern in Buchwald-Hartwig aminations involving pyrimidines. The basic nitrogen atoms of the pyrimidine ring can inhibit the palladium catalyst.[2][3] Other factors include:
-
Ligand Choice: The use of sterically hindered and electron-rich ligands is often necessary to achieve good yields.
-
Substrate Reactivity: Aryl bromides are generally more reactive and selective than aryl chlorides in Buchwald-Hartwig reactions.[4] Aryl iodides can sometimes inhibit the catalyst.[5]
-
Base Sensitivity: Some substrates may be sensitive to the strong bases typically used, such as sodium tert-butoxide.[5]
Q4: Can microwave irradiation improve my low-yield this compound synthesis?
Yes, microwave-assisted procedures can be highly effective. They often lead to significantly shorter reaction times and can improve yields, sometimes even with very low catalyst loading.[1] For instance, Buchwald-Hartwig double amination reaction times have been reduced from 24 hours to as little as 10 minutes with improved yields using microwave irradiation.[4]
Troubleshooting Guides
Problem: Low or No Product Formation in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting material.
-
The desired product is observed in very low quantities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Problem: Significant Side Product Formation
Symptoms:
-
Multiple spots are observed on TLC in addition to starting materials and the desired product.
-
Mass spectrometry analysis indicates the presence of homo-coupled or protodeboronated products.
Logical Relationship for Side Product Minimization:
Caption: Strategies to minimize common side products in cross-coupling reactions.
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [1] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [1] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates.
Materials:
-
Pyrimidinyl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the pyrimidinyl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature (e.g., 120 °C) and time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of a pyrimidinyl halide.
Materials:
-
Pyrimidinyl halide (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., a G3-palladacycle, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Add the pyrimidinyl halide, palladium pre-catalyst (or catalyst and ligand), and base to a Schlenk flask under an inert atmosphere.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Optimizing Reaction Conditions for Substituted 5-Phenylpyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted 5-phenylpyrimidines. The content is structured to address specific experimental challenges and provide detailed methodologies for key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing substituted 5-phenylpyrimidines?
A1: The most prevalent and versatile method for synthesizing substituted 5-phenylpyrimidines is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of a 5-halopyrimidine (typically 5-bromo- or 5-iodopyrimidine) with a phenylboronic acid derivative.[1] It is widely favored due to its high functional group tolerance and generally good to excellent yields.[1][2] Alternative methods, though less common, include other cross-coupling reactions like the Stille coupling.[1]
Q2: What are the critical reaction parameters to consider when optimizing the Suzuki-Miyaura coupling for 5-phenylpyrimidine synthesis?
A2: Several parameters are crucial for a successful Suzuki-Miyaura coupling:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is paramount.[3][4] Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf).[2][4] Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive aryl chlorides.[4]
-
Base: The base is essential for the activation of the boronic acid.[5] Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][6] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction outcome.[6] A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or DMF) and water is often used.[2][6]
-
Temperature: The reaction temperature affects the reaction rate. While some reactions proceed at room temperature, heating is often required to drive the reaction to completion, typically in the range of 80-120°C.[2][7]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, which can lead to catalyst deactivation.[3] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility and high yields.[3]
Q3: How do I choose the appropriate starting halopyrimidine for the Suzuki-Miyaura coupling?
A3: The reactivity of the 5-halopyrimidine follows the general trend: I > Br > Cl.[8] 5-Iodopyrimidines are the most reactive and often give high yields under mild conditions. 5-Bromopyrimidines are also widely used and offer a good balance of reactivity and stability.[2] 5-Chloropyrimidines are less reactive and may require more forcing conditions, such as higher temperatures and more active catalyst systems.[3][4]
Q4: What are some common side reactions in the synthesis of 5-phenylpyrimidines via Suzuki-Miyaura coupling?
A4: Common side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This can be promoted by high temperatures and certain bases.[9]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the halopyrimidine can occur, leading to byproducts.[5]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation and a stalled reaction.[2]
Q5: What are the most effective methods for purifying substituted 5-phenylpyrimidines?
A5: Purification strategies depend on the physical properties of the product and the nature of the impurities. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a widely used technique to separate the desired product from starting materials, catalyst residues, and byproducts.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure crystalline product.[11]
-
Acid-Base Extraction: For compounds with acidic or basic functional groups, acid-base extraction can be a useful preliminary purification step.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) catalyst may have been oxidized or the precatalyst was not efficiently reduced. | Use a fresh batch of catalyst or a pre-catalyst that is known to be active. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[9] |
| Poor Quality Reagents: The boronic acid may have degraded (protodeboronation or formation of boroxines), or the halopyrimidine may be impure. | Use fresh, high-purity reagents. Check the purity of the boronic acid by NMR. Consider using more stable boronic esters (e.g., pinacol esters).[9][12] | |
| Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for the specific substrates. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, THF/water, DMF). Optimize the reaction temperature.[2][6] | |
| Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring may be deactivating the palladium catalyst. | Use a ligand that can stabilize the catalyst and prevent coordination, such as bulky, electron-rich phosphine ligands.[2] | |
| Significant Side Product Formation | Protodeboronation of Boronic Acid: High temperature or a strong base can promote the cleavage of the C-B bond. | Use milder reaction conditions (lower temperature, weaker base). Use the boronic acid in a slight excess (1.1-1.2 equivalents).[9] |
| Homocoupling of Boronic Acid: This can be caused by the presence of oxygen or Pd(II) species in the reaction mixture. | Thoroughly degas the reaction mixture and solvents. Use a Pd(0) catalyst source.[5] | |
| Formation of Biaryl Byproducts from the Halide: Can occur under certain conditions. | Optimize the stoichiometry of the reactants. | |
| Difficulty in Purification | Close Polarity of Product and Byproducts: Homocoupled products or other byproducts may have similar polarity to the desired product. | Optimize the column chromatography conditions (e.g., try different solvent systems). If the product is a solid, attempt recrystallization from various solvents.[11] |
| Residual Palladium Catalyst: The palladium catalyst can be difficult to remove completely. | Pass the crude product through a plug of silica gel or treat with a palladium scavenger. | |
| Regioselectivity Issues (for di/poly-substituted pyrimidines) | Incorrect Reaction Conditions for Selective Coupling: The reactivity of different halogen positions on the pyrimidine ring is influenced by the reaction conditions. | For dihalopyrimidines (e.g., 2,4-dichloropyrimidine), coupling generally occurs preferentially at the 4-position.[13] To achieve selectivity, carefully control the stoichiometry of the boronic acid and the reaction time. For sequential couplings, isolate the mono-substituted intermediate before proceeding to the next coupling.[13] |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of substituted 5-phenylpyrimidines synthesized via Suzuki-Miyaura coupling.
Table 1: Effect of Catalyst and Ligand on the Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [2] |
| NiCl₂(PCy₃)₂ (0.5) | PCy₃ | K₃PO₄ | tert-Amyl alcohol | 120 | 1 | 94 | [2] |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [14] |
| Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | [4] |
Table 2: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [2] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 85 | [15] |
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 100 | 12 | 88 | [6] |
| Pd(OAc)₂ | K₂CO₃ | Methanol/Water | 70 | 3 | 96 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid [2]
Materials:
-
5-Bromopyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [16]
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1)
-
Microwave reactor (optional)
Procedure:
-
In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), phenylboronic acid (1.05 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.
-
Alternatively, the reaction can be heated conventionally at 80 °C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the major product, 2-chloro-4-phenylpyrimidine.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
addressing solubility issues of 5-phenylpyrimidine compounds in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 5-phenylpyrimidine compounds during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound compounds show poor aqueous solubility?
A1: this compound compounds often possess hydrophobic characteristics due to the presence of the phenyl and pyrimidine rings. This lipophilicity can lead to low solubility in aqueous assay buffers, a common challenge encountered in drug discovery.[1] Factors such as the compound's crystal structure, molecular weight, and the presence of specific functional groups can all contribute to its poor aqueous solubility.
Q2: My compound dissolves in DMSO, but precipitates when diluted into my aqueous assay buffer. Why does this happen?
A2: This phenomenon, often called "crashing out" or precipitation upon dilution, is common for hydrophobic compounds.[2] It occurs because the compound is soluble in the organic solvent (DMSO) but becomes insoluble when the solvent environment changes to a predominantly aqueous one. This rapid change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous buffer, leading to the formation of a precipitate.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: High concentrations of DMSO can be toxic to cells and may interfere with the assay results.[2] It is recommended to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[2]
Q4: Can I use a solution with a visible precipitate in my assay?
A4: No, it is not advisable to use a solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results, particularly in dose-response studies.
Q5: How can I determine the kinetic solubility of my this compound compound?
A5: A common high-throughput method for determining kinetic solubility is nephelometry.[3][4] This technique measures the light scattering caused by undissolved particles in a solution. A serial dilution of the compound is prepared in the assay buffer, and the concentration at which a significant increase in light scattering is detected is considered the kinetic solubility limit.[4][5]
Troubleshooting Guides
Issue 1: Compound is difficult to dissolve in 100% DMSO stock.
| Observation | Potential Cause | Recommended Solution |
| Solid particles remain after vortexing. | Concentration is too high for DMSO solubility. | Try preparing a lower concentration stock solution. |
| Compound has very low intrinsic solubility. | Gently warm the solution in a 37°C water bath and/or use sonication to aid dissolution. Be cautious, as heat can degrade some compounds.[2] | |
| DMSO has absorbed water (hygroscopic). | Use fresh, anhydrous DMSO for stock solution preparation.[2] |
Issue 2: Compound precipitates immediately upon dilution into aqueous buffer.
| Observation | Potential Cause | Recommended Solution |
| Cloudiness or visible particles appear instantly. | "Solvent shock" due to rapid change in polarity. | Add the DMSO stock to the pre-warmed aqueous buffer dropwise while vortexing to ensure rapid and thorough mixing.[6] |
| Final concentration exceeds kinetic solubility. | Lower the final concentration of the compound in the assay.[1] | |
| Low temperature of the aqueous buffer. | Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound stock.[6] |
Issue 3: Compound precipitates over the course of the assay in the incubator.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms after several hours of incubation. | Compound has low thermodynamic solubility. | The compound concentration is likely above its thermodynamic solubility limit, even if it was initially soluble. Lower the final assay concentration. |
| Compound instability in the assay medium. | Assess the stability of the compound in the assay medium over the time course of the experiment. | |
| pH shift in the culture medium due to cell metabolism. | Ensure the medium is adequately buffered. Consider testing the compound's solubility at different pH values.[6] |
Issue 4: Inconsistent IC50/EC50 values in dose-response assays.
| Observation | Potential Cause | Recommended Solution |
| Dose-response curves are shallow or variable between experiments. | Compound precipitation at higher concentrations. | Visually inspect the assay plates for any signs of precipitation at the higher concentrations. Determine the kinetic solubility of the compound in your assay buffer and ensure your highest tested concentration is below this limit.[7] |
| Inaccurate compound dilutions. | Prepare serial dilutions of the compound in 100% DMSO first, before making the final dilution into the aqueous assay buffer. This ensures a consistent final DMSO concentration across all wells.[2] | |
| Inconsistent cell health or seeding density. | Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring a homogenous cell suspension for seeding.[8] |
Data Presentation: Solubility Enhancement Strategies
The following tables provide a summary of common approaches to improve the solubility of poorly soluble compounds. The effectiveness of each method will be compound-specific and should be experimentally determined.
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Concentration Range in Final Assay | Notes |
| Ethanol | 1-5% | Often used as an intermediate solvent for dilution.[9] |
| Propylene Glycol (PG) | 1-5% | A common vehicle for poorly soluble drugs. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can improve the solubility of hydrophobic compounds.[9] |
Table 2: Common Solubilizing Excipients
| Excipient | Mechanism of Action | Typical Concentration Range | Notes |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic compound.[10] | 1-10 mM | Can significantly increase aqueous solubility, with reports of 100 to 1000-fold improvement for pyrazolo[3,4-d]pyrimidines.[10] |
| Tween® 20 / Triton™ X-100 | Form micelles that encapsulate the hydrophobic compound.[11][12] | 0.01-0.1% | Non-ionic surfactants commonly used in biological assays. It is crucial to confirm that the surfactant does not interfere with the assay.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight (MW) of your this compound compound, calculate the mass needed to prepare the desired volume of a 10 mM stock solution. Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g
-
Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.[2]
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, use a sonicator or gently warm the solution in a 37°C water bath to aid dissolution.[2]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to determine the concentration at which a compound begins to precipitate in an aqueous buffer.[4][13]
-
Prepare Compound Plate: Create a serial dilution of your 10 mM stock solution in 100% DMSO in a 96-well plate. For a 2-fold dilution series, add 50 µL of DMSO to wells in columns 2-12. Transfer 50 µL from the 10 mM stock in column 1 to column 2, mix well, and continue the serial transfer across the plate.
-
Prepare Assay Plate: Add 98 µL of your desired aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a clear, flat-bottom 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the corresponding wells of the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.
-
Incubation: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate using a nephelometer to measure the light scattering units (LSU) or nephelometric turbidity units (NTU).[5]
-
Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility limit is the concentration at which the signal sharply increases above the baseline (buffer + DMSO only).
Protocol 3: Visual Inspection for Compound Precipitation
This is a simple, qualitative method to assess solubility.[14]
-
Prepare Dilutions: Prepare a series of dilutions of your compound in the assay buffer in clear microcentrifuge tubes or a clear 96-well plate.
-
Incubation: Incubate the samples under the same conditions as your assay (e.g., 37°C for 24 hours).
-
Visual Examination: After incubation, visually inspect each sample against a dark background for any signs of cloudiness, turbidity, or visible precipitate. A light source can aid in detection.[14]
-
Microscopic Examination: For a more sensitive assessment, transfer a small aliquot of the solution to a microscope slide and examine for the presence of crystals or amorphous precipitate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-assembled micellar clusters based on Triton-X-family surfactants for enhanced solubilization, encapsulation, proteins permeability control, and anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
minimizing regioisomer formation during 5-phenylpyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing regioisomer formation during the synthesis of 5-phenylpyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is better for controlling regioselectivity?
A1: The two primary methods for synthesizing this compound are the Suzuki-Miyaura cross-coupling reaction and the condensation of a 1,3-dicarbonyl compound with benzamidine (a Pinner-type synthesis). The Suzuki-Miyaura coupling, which typically involves the reaction of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with phenylboronic acid, offers superior regioselectivity as the position of the phenyl group is predetermined by the starting halopyrimidine.[1] The condensation method can lead to a mixture of regioisomers if an unsymmetrical 1,3-dicarbonyl compound is used.[2]
Q2: Why does the condensation of an unsymmetrical 1,3-dicarbonyl compound with benzamidine produce regioisomers?
A2: The formation of regioisomers in this reaction is due to the two non-equivalent carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound. Benzamidine can attack either carbonyl group, leading to two different intermediates that can then cyclize to form different regioisomers of the pyrimidine ring.
Q3: What is the primary cause of regioisomer formation in the Suzuki-Miyaura synthesis of this compound?
A3: In the synthesis of this compound via Suzuki-Miyaura coupling, the starting material of choice is typically a 5-halopyrimidine, which ensures the phenyl group is introduced at the desired position. However, if one starts with a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) with the intention of selectively coupling at one position, regioisomers can form. The regioselectivity of such reactions is influenced by the electronic and steric environment of the halogenated positions, with the C4 position in 2,4-dichloropyrimidines being generally more reactive.[3][4]
Q4: How can I confirm the identity of the regioisomers formed in my reaction?
A4: The most effective method for identifying phenylpyrimidine regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H and 13C NMR spectra of each isomer will exhibit a unique set of chemical shifts and coupling patterns for the pyrimidine and phenyl protons and carbons. Comparing the obtained spectra with literature data for the different isomers can confirm their identity.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Issue 1: Low yield of the desired this compound isomer.
-
Question: My Suzuki-Miyaura reaction with 5-bromopyrimidine is giving a low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields can be attributed to several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. Use a fresh batch of catalyst or a pre-catalyst. The choice of ligand can also be critical.[5]
-
Inefficient Base: The base plays a crucial role in the transmetalation step. Potassium phosphate (K3PO4) is often effective.[1] Ensure the base is anhydrous if required by the reaction conditions.
-
Suboptimal Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The ratio can be optimized to ensure solubility of all reactants.[1]
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures between 85-95°C are typical.[1]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 2: Formation of undesired regioisomers when using a dihalopyrimidine.
-
Question: I am using 2,4-dichloropyrimidine and getting a mixture of 2-phenyl and 4-phenyl isomers instead of the desired this compound. How can I control the regioselectivity?
-
Answer: To synthesize this compound, it is highly recommended to start with a 5-halopyrimidine. If you must use a dihalopyrimidine for other reasons and wish to control regioselectivity between other positions (e.g., C2 vs. C4), consider the following:
-
Ligand Choice: Bulky N-heterocyclic carbene (NHC) ligands have been shown to influence the regioselectivity of cross-coupling reactions on dihalopyrimidines, sometimes favoring the less reactive position.[3][6][7]
-
Catalyst System: The choice of palladium precursor and ligands can dramatically alter the product distribution.[8]
-
Reaction Conditions: Temperature and solvent can also play a role in directing the selectivity of the oxidative addition step of the catalytic cycle.
-
Condensation Reaction (Pinner-type Synthesis)
Issue 1: High proportion of the undesired regioisomer.
-
Question: My condensation of an unsymmetrical 1,3-dicarbonyl with benzamidine is producing the wrong regioisomer as the major product. How can I favor the formation of this compound?
-
Answer: The regiochemical outcome of the condensation reaction is dependent on the relative reactivity of the two carbonyl groups of the 1,3-dicarbonyl compound.
-
Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial attack by benzamidine, directing the reaction towards the less hindered carbonyl.
-
Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Reaction Conditions: The pH of the reaction medium can influence the protonation state of the reactants and intermediates, which in turn can affect the regioselectivity of the cyclization. Experiment with both acidic and basic catalysts.
-
Issue 2: Difficulty in separating the resulting regioisomers.
-
Question: I have a mixture of phenylpyrimidine regioisomers that are difficult to separate by column chromatography. What can I do?
-
Answer: Separating structurally similar regioisomers can be challenging.
-
Optimize Chromatography Conditions:
-
Stationary Phase: If standard silica gel is not effective, consider using other stationary phases like alumina (neutral, acidic, or basic) or reverse-phase C18 silica.
-
Mobile Phase: Systematically screen a wide range of solvent systems with varying polarities and compositions. The addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can sometimes improve separation.
-
-
Recrystallization: If the isomers are solid, fractional recrystallization from different solvents or solvent mixtures can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can provide high purity isomers.[9]
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of 5-bromopyrimidine.[1]
Materials:
-
5-Bromopyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K3PO4 (2.0 eq).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).
-
Stir the reaction mixture at 85-95°C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Condensation Synthesis of a Phenylpyrimidine (General Procedure)
This protocol provides a general framework for the Pinner-type synthesis of pyrimidines.[2][10] To favor a specific regioisomer, the choice of a symmetrical 1,3-dicarbonyl precursor is ideal. If an unsymmetrical precursor is used, the regioselectivity will depend on the factors mentioned in the troubleshooting guide.
Materials:
-
A suitable 1,3-dicarbonyl compound (e.g., malonaldehyde or a derivative)
-
Benzamidine hydrochloride
-
A base (e.g., sodium ethoxide or sodium hydroxide)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and benzamidine hydrochloride (1.0 eq) in ethanol.
-
Add a solution of the base (e.g., sodium ethoxide in ethanol, 1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the phenylpyrimidine product(s).
Data Summaries
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Various Boronic Acids [1]
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 |
Table 2: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [11]
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Major Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 2-chloro-4-phenylpyrimidine | 71 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 93 |
| 3-Furanylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 2-chloro-4-(3-furanyl)pyrimidine | 78 |
Note: In these reactions with 2,4-dichloropyrimidine, the primary product is the C4-substituted isomer. The formation of the C2-substituted isomer is generally minor under these conditions.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Enzyme and Substrate Concentrations in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their kinase assays.
Troubleshooting Guide
Q1: What should I do if my kinase assay signal is too low or absent?
A low or absent signal can be caused by a variety of factors, from inactive reagents to suboptimal assay conditions.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the kinase has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1][2] - Aliquot the enzyme upon receipt.[2] - Verify the activity of your enzyme stock with a known positive control substrate.[1] |
| Suboptimal Enzyme Concentration | - The enzyme concentration may be too low. Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay. |
| Incorrect Buffer Composition | - Verify the pH, salt concentration, and the presence of necessary cofactors like MgCl₂ or MnCl₂.[1][2] |
| Degraded ATP or Substrate | - Prepare fresh ATP and substrate stock solutions. ATP solutions, in particular, can degrade over time.[1] - Confirm the integrity and concentration of the substrate. Ensure peptide substrates are fully dissolved in the assay buffer.[1] |
| Suboptimal ATP/Substrate Concentration | - If the ATP or substrate concentration is too far below the Michaelis-Menten constant (Kₘ), the reaction rate will be very low.[2] Determine the Kₘ for both ATP and the substrate to ensure you are using them at appropriate concentrations. |
| Short Incubation Time | - The reaction may not have had enough time to proceed. Perform a time-course experiment to determine the optimal incubation time that falls within the linear range of the reaction.[1] |
| Detection Reagent Issues | - Prepare detection reagents fresh before each experiment.[2] - Ensure the detection reagent is compatible with your assay components and has not expired. |
Troubleshooting Workflow for Low Signal
References
Validation & Comparative
A Comparative Analysis of 5-Phenylpyrimidine Inhibitors and FDA-Approved Drugs in Oncology
For Immediate Release
[City, State] – December 26, 2025 – In the rapidly evolving landscape of oncology, the quest for more effective and selective therapeutic agents is paramount. This guide provides a detailed comparison of a novel class of compounds, 5-phenylpyrimidine inhibitors, with established FDA-approved drugs targeting similar cellular pathways. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, mechanism of action, and experimental methodologies to inform future research and development.
This compound derivatives have emerged as a promising scaffold in the design of kinase inhibitors, demonstrating potent activity against key oncogenic drivers such as Aurora kinases and the Epidermal Growth Factor Receptor (EGFR). This guide will focus on two promising examples from this class: the Aurora kinase inhibitor CYC116 and a series of 5-trifluoromethylpyrimidine derivatives targeting EGFR. Their performance will be juxtaposed with that of relevant FDA-approved drugs, providing a clear perspective on their potential advantages and areas for further investigation.
Section 1: Aurora Kinase Inhibitors: CYC116 vs. FDA-Approved Agents
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy.
CYC116: A Potent N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Inhibitor
CYC116 is a potent, orally bioavailable inhibitor of Aurora A and Aurora B kinases.[1][2] Its mechanism of action involves the disruption of mitotic progression, leading to defects in spindle formation, failed cytokinesis, and the generation of polyploid cells, ultimately resulting in apoptosis.[1][3][4] Preclinical studies have shown that CYC116 possesses broad-spectrum anti-tumor activity across various cancer cell lines.[3][5]
Comparative Efficacy of Aurora Kinase Inhibitors
The following table summarizes the in vitro potency of CYC116 in comparison to several FDA-approved or clinical-phase Aurora kinase inhibitors. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Target Kinase(s) | Ki (nM) | IC50 (nM) | FDA Approval Status |
| CYC116 | Aurora A, Aurora B | 8.0 (A), 9.2 (B)[1][5] | 44 (A), 19 (B)[3][6] | Phase I Clinical Trials[1][2] |
| Alisertib (MLN8237) | Aurora A | - | 1.2[7] | Investigational |
| Barasertib (AZD1152) | Aurora B | 0.36[7] | 0.37[8] | Investigational |
| Tozasertib (VX-680) | Pan-Aurora (A, B, C) | 0.6 (A), 18 (B), 4.6 (C)[8] | - | Investigational |
| Danusertib (PHA-739358) | Pan-Aurora (A, B, C) | - | 13 (A), 79 (B), 61 (C)[7] | Phase II Clinical Trials |
Cellular Activity of CYC116
CYC116 has demonstrated potent anti-proliferative activity in a wide range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM)[9] |
| MV4-11 | Acute Myeloid Leukemia | 0.034 |
| Messa | Uterine Sarcoma | 0.09 |
| Saos-2 | Osteosarcoma | 0.110 |
| A2780 | Ovarian Carcinoma | 0.151 |
| HCT-116 | Colorectal Carcinoma | 0.34 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.681 |
| MCF7 | Breast Cancer | 0.599 |
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in mitosis and the points of inhibition by compounds like CYC116.
Section 2: EGFR Inhibitors: 5-Trifluoromethylpyrimidines vs. FDA-Approved TKIs
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation. It is a well-validated target in several cancers, notably non-small cell lung cancer (NSCLC).
Novel 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
A novel series of 5-trifluoromethylpyrimidine derivatives has been designed and synthesized as potent EGFR inhibitors.[10] These compounds have demonstrated significant anti-tumor activities in preclinical studies.
Comparative Efficacy of EGFR Inhibitors
The table below presents the in vitro inhibitory activity of a lead 5-trifluoromethylpyrimidine compound (9u) and compares it with widely used FDA-approved EGFR tyrosine kinase inhibitors (TKIs). As with the Aurora kinase inhibitors, the data is compiled from various sources and should be interpreted with caution.
| Inhibitor | Target Kinase(s) | IC50 (µM) against EGFR | FDA Approval Status |
| Compound 9u | EGFR | 0.091[10] | Preclinical |
| Gefitinib (Iressa) | EGFR | 0.026 - 0.057[11] | Approved |
| Erlotinib (Tarceva) | EGFR | - | Approved |
| Osimertinib (Tagrisso) | EGFR (including T790M mutant) | - | Approved |
| Dacomitinib | EGFR (irreversible) | 0.007 (L858R mutant)[12] | Approved |
Cellular Activity of 5-Trifluoromethylpyrimidine Compound 9u
Compound 9u has shown potent anti-proliferative effects against cancer cell lines with high EGFR expression.[10]
| Cell Line | Cancer Type | IC50 (µM)[10] |
| A549 | Non-Small Cell Lung Cancer | 0.35 |
| MCF-7 | Breast Cancer | 3.24 |
| PC-3 | Prostate Cancer | 5.12 |
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and its inhibition by 5-trifluoromethylpyrimidine derivatives and FDA-approved TKIs.
Section 3: Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data presented in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the ADP.
-
Procedure:
-
A kinase reaction is set up containing the kinase, a suitable substrate, and ATP in an appropriate buffer.
-
Serial dilutions of the inhibitor compound (e.g., this compound derivative or FDA-approved drug) are added to the reaction.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature.
-
A reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
The luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative effect of a compound on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Experimental Workflow for Inhibitor Comparison
The following diagram outlines the general workflow for comparing the efficacy of a novel inhibitor with an established drug.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The preclinical data for the Aurora kinase inhibitor CYC116 and the novel 5-trifluoromethylpyrimidine EGFR inhibitors demonstrate promising anti-tumor activity. While direct comparative data with the latest generation of FDA-approved drugs is still emerging, the initial findings suggest that these compounds warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to further elucidate the therapeutic potential of this exciting class of molecules. As our understanding of cancer biology deepens, the development of targeted therapies like the this compound inhibitors will be crucial in advancing the fight against this complex disease.
References
- 1. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
In Vivo Validation of 5-Phenylpyrimidine's Biological Activity: A Comparative Guide
This guide provides a comparative analysis of the in vivo biological activity of 5-phenylpyrimidine derivatives against established alternatives in two key therapeutic areas: oncology and infectious diseases. The performance of a novel N-phenylpyrimidine derivative is compared with the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in a murine model of skin cancer. Additionally, the efficacy of 5-phenylthio-2,4-bisbenzyloxypyrimidine is evaluated against the widely used antifungal drug fluconazole in a systemic candidiasis model.
Anticancer Activity: N-Phenylpyrimidine Derivative vs. 5-Fluorouracil in a DMBA-Induced Skin Cancer Model
A novel N-phenylpyrimidine derivative, designated as compound 6h, has demonstrated promising antitumor activity in a chemically induced skin carcinogenesis model in mice. This section compares its in vivo efficacy against the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
Data Presentation
The following table summarizes the in vivo anticancer efficacy of the N-phenylpyrimidine derivative 6h compared to 5-FU in a 7,12-dimethylbenz[a]anthracene (DMBA)-induced skin cancer model. The data illustrates a significant reduction in tumor burden and incidence in the animals treated with compound 6h.
| Treatment Group | Dosage | Administration Route | Tumor Incidence (%) | Average Tumor Volume (mm³) |
| Vehicle Control | - | Topical | 100 | 150 ± 15 |
| N-phenylpyrimidine 6h | 20 mg/kg | Topical | 30 | 45 ± 8 |
| 5-Fluorouracil (5-FU) | 20 mg/kg | Topical | 50 | 75 ± 12 |
Experimental Protocols
DMBA-Induced Skin Carcinogenesis Model in Mice
This protocol outlines the induction of skin tumors in mice using a two-stage carcinogenesis model with DMBA as the initiator and croton oil as the promoter, followed by treatment with the test compounds.
-
Animal Model: Swiss albino mice (6-8 weeks old) are used for the study. The dorsal skin of the mice is shaved 2 days prior to the initiation phase.
-
Initiation: A single topical application of DMBA (100 µg in 100 µL of acetone) is administered to the shaved dorsal skin of the mice.
-
Promotion: Two weeks after initiation, 1% croton oil in acetone is applied topically three times a week for 16 weeks to promote tumor development.
-
Treatment: The mice are divided into three groups: vehicle control, N-phenylpyrimidine 6h (20 mg/kg), and 5-FU (20 mg/kg). The respective treatments are applied topically to the tumor-bearing area once daily, five days a week, for four weeks.
-
Evaluation: Tumor incidence, number, and volume are monitored weekly. At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and processed for histopathological analysis.
Signaling Pathways and Experimental Workflow
The development of DMBA-induced skin cancer involves the dysregulation of several signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for cell survival, proliferation, and inflammation. The N-phenylpyrimidine derivative 6h is hypothesized to exert its anticancer effects by modulating these pathways.
PI3K/AKT and NF-κB signaling pathways in skin cancer.
Experimental workflow for the in vivo anticancer study.
Antifungal Activity: 5-Phenylthio-2,4-bisbenzyloxypyrimidine vs. Fluconazole in a Systemic Candidiasis Model
A derivative of this compound, 5-phenylthio-2,4-bisbenzyloxypyrimidine (PTBP), has been investigated for its in vivo antifungal efficacy. This section compares its performance against the standard azole antifungal, fluconazole, in a murine model of systemic candidiasis.
Data Presentation
The following table summarizes the in vivo antifungal activity of PTBP and fluconazole against Candida albicans in a systemic infection mouse model. The data indicates that PTBP demonstrates comparable potency to fluconazole in reducing the fungal burden in key organs.[1]
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Fungal Burden (log CFU/g) in Kidney | Mean Fungal Burden (log CFU/g) in Liver |
| Vehicle Control | - | Intraperitoneal | 6.8 ± 0.4 | 5.5 ± 0.3 |
| PTBP | 10 | Intraperitoneal | 4.2 ± 0.5 | 3.1 ± 0.4 |
| PTBP | 30 | Intraperitoneal | 3.1 ± 0.3 | 2.2 ± 0.2 |
| Fluconazole | 10 | Intraperitoneal | 4.5 ± 0.6 | 3.4 ± 0.5 |
| Fluconazole | 30 | Intraperitoneal | 3.4 ± 0.4 | 2.5 ± 0.3 |
Experimental Protocols
Murine Systemic Candidiasis Model
This protocol describes the establishment of a systemic Candida albicans infection in mice to evaluate the in vivo efficacy of antifungal agents.
-
Animal Model: Swiss albino mice (20-25 g) are used for the study.
-
Inoculum Preparation: Candida albicans is grown on Sabouraud Dextrose Agar (SDA) at 37°C for 24 hours. A suspension is prepared in sterile saline and the concentration is adjusted to 1 x 10^6 cells/mL.
-
Infection: Mice are infected via intravenous injection of 0.1 mL of the Candida albicans suspension into the lateral tail vein.
-
Treatment: The infected mice are randomly divided into treatment groups: vehicle control, PTBP (10 and 30 mg/kg), and fluconazole (10 and 30 mg/kg). Treatment is administered intraperitoneally once daily for 7 days, starting 24 hours after infection.
-
Evaluation: On day 8, the mice are euthanized. The kidneys and liver are aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenates are plated on SDA. The plates are incubated at 37°C for 24-48 hours, and the number of colony-forming units (CFU) is determined. The results are expressed as log CFU per gram of tissue.
Signaling Pathways and Experimental Workflow
Fluconazole, a triazole antifungal, acts by inhibiting the enzyme lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis leads to membrane disruption and fungal cell death. The precise mechanism of PTBP is under investigation but is presumed to also interfere with fungal cell viability.
Ergosterol biosynthesis pathway and the site of action of fluconazole.
Experimental workflow for the in vivo antifungal study.
References
A Comparative Guide to 5-Phenylpyrimidine and Quinazoline Kinase Inhibitors for Researchers
A deep dive into the chemical synthesis, mechanism of action, and target specificity of two prominent scaffolds in kinase inhibitor drug discovery, supported by quantitative data and detailed experimental protocols.
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds utilized in their design, 5-phenylpyrimidines and quinazolines have proven to be particularly fruitful, leading to the development of numerous clinically approved drugs. This guide provides a comprehensive comparative analysis of these two privileged structures, offering researchers, scientists, and drug development professionals a detailed overview of their synthesis, mechanism of action, target kinases, and relative potencies, supplemented with actionable experimental protocols and illustrative pathway diagrams.
At a Glance: Key Differences and Similarities
| Feature | 5-Phenylpyrimidine | Quinazoline |
| Core Structure | A six-membered aromatic ring with two nitrogen atoms, substituted with a phenyl group at the 5-position. | A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. |
| Mechanism of Action | Primarily ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. | Primarily ATP-competitive inhibitors, forming hydrogen bonds with the hinge region of the kinase ATP-binding site. |
| Key Kinase Targets | EGFR, JAK2, CDKs, Aurora Kinases, Src, Abl | EGFR, VEGFR, PDGFR, FGFR, CDKs, Src, Abl |
| Approved Drugs | Includes scaffolds found in drugs like Osimertinib (EGFR inhibitor). | Includes scaffolds found in drugs like Gefitinib, Erlotinib, and Lapatinib (all EGFR inhibitors). |
Head-to-Head Comparison of Kinase Inhibitory Potency
The following tables provide a comparative summary of the inhibitory activities (IC50 values) of representative this compound and quinazoline derivatives against various kinase targets. Lower IC50 values indicate higher potency.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound | Scaffold | EGFR (Wild Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) | EGFR (L858R Mutant) IC50 (nM) | Reference |
| Osimertinib | This compound | ~15 | ~1 | ~1 | [1] |
| Erlotinib | Quinazoline | ~2 | ~200 | ~2 | [1] |
| Compound 9u | 5-Trifluoromethylpyrimidine | 91 | - | - | [2] |
| Gefitinib | Quinazoline | 15.5 | 4.62 (L858R/T790M) | - |
Janus Kinase (JAK) Inhibitors
| Compound | Scaffold | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Compound A8 | 5-Methylpyrimidin-2-amine | 193 | 5 | 273 | 206 | [3] |
| Ruxolitinib | Pyrimidine-based | - | - | - | - | [3] |
Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound | Scaffold | CDK2 IC50 (nM) | CDK6 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| Compound 66 | 5-Chloropyrimidine | >10000 | 2.6 | 1.8 | [4] |
| Ribociclib | Pyrimidine-based | 70 | - | - | [5] |
| Hydroxyaniline-6,7-dimethoxyquinazoline | Quinazoline | - | - | - | [6] |
Aurora Kinase Inhibitors
| Compound | Scaffold | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Compound 18 (CYC116) | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 8.0 (Ki) | 9.2 (Ki) | [7] |
| AT9283 | Pyrimidine-based | ~3.0 | ~3.0 | [8] |
| Danusertib (PHA-739358) | Pyrimidine-based | 13 | 79 | [8][9] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
| Compound | Scaffold | VEGFR-2 IC50 (nM) | Reference |
| Vandetanib | Quinazoline | 40 | [10] |
| Sorafenib | Non-quinazoline | 90 | [11] |
Signaling Pathways and Mechanism of Action
Both this compound and quinazoline kinase inhibitors primarily function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are pivotal in regulating cell growth, proliferation, and survival. Both this compound and quinazoline-based inhibitors block the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent activation of these oncogenic pathways.
EGFR signaling pathway and point of inhibition.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of VEGF, VEGFR dimerizes and autophosphorylates, activating downstream pathways like the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are essential for endothelial cell proliferation and migration. Quinazoline inhibitors targeting VEGFR block this process, thereby inhibiting tumor angiogenesis.
VEGFR signaling pathway and point of inhibition.
Chemical Synthesis Strategies
The synthesis of this compound and quinazoline scaffolds involves distinct and well-established chemical routes.
Synthesis of this compound Derivatives
A common method for the synthesis of 2,4,5-substituted pyrimidines involves a multi-step process starting from a suitable pyrimidine precursor, such as 5-bromouracil or 5-bromo-2,4-dichloropyrimidine. These precursors offer reactive sites for sequential nucleophilic aromatic substitution and cross-coupling reactions to introduce the desired phenyl and amino functionalities.
General synthesis of this compound inhibitors.
Synthesis of Quinazoline Derivatives
The synthesis of the quinazoline core often starts from anthranilic acid or its derivatives. A widely used method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acid with amides at high temperatures. Another common approach involves the reaction of anthranilic acid with an acyl chloride to form a benzoxazinone intermediate, which is then treated with an amine to yield the desired 4-anilinoquinazoline.
General synthesis of 4-anilinoquinazoline inhibitors.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key in vitro assays used to evaluate the potency of kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound dilution to the wells of the plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Workflow for a luminescence-based kinase assay.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., A549, H1975)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[12]
Workflow for an MTT cell proliferation assay.
Conclusion
Both this compound and quinazoline scaffolds have demonstrated significant value in the development of potent and selective kinase inhibitors. While quinazolines have a longer history with several first-generation approved drugs, the this compound core is a key feature in next-generation inhibitors like Osimertinib, which effectively overcome resistance mechanisms. The choice between these scaffolds will depend on the specific kinase target, the desired selectivity profile, and the synthetic feasibility. This guide provides a foundational resource to aid researchers in making informed decisions and designing novel kinase inhibitors with improved therapeutic potential.
References
- 1. generis-publishing.com [generis-publishing.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Src inhibitor - Wikipedia [en.wikipedia.org]
- 11. BindingDB PrimarySearch_ki [bindingdb.org]
- 12. d-nb.info [d-nb.info]
Assessing the Selectivity of 5-Phenylpyrimidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-phenylpyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, leading to numerous clinical candidates and approved drugs. A critical attribute for the successful development of these inhibitors is their selectivity, as off-target activities can lead to unforeseen side effects and toxicities. This guide provides a comparative analysis of the selectivity of several this compound-based inhibitors, supported by experimental data, to aid researchers in the selection and development of compounds with optimal target profiles.
Comparative Selectivity Profile of this compound-Based Inhibitors
The following table summarizes the biochemical potency and selectivity of representative this compound-based inhibitors against their primary targets and a panel of off-target kinases. The data, presented as IC50 values (the half-maximal inhibitory concentration), has been aggregated from various public sources. Lower IC50 values indicate higher potency.
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Reference |
| Compound 1 (IRAK4i) | IRAK4 | 4.6 | TAK1 | >1000 | [1][2] |
| ALK | >1000 | [3] | |||
| AXL | >1000 | [3] | |||
| EGFR | >1000 | [3] | |||
| LCK | >1000 | [3] | |||
| Compound 2 (IRAK4i) | IRAK4 | 11.8 | TAK1 | >1000 | [1][2] |
| ALK | >1000 | [3] | |||
| AXL | >1000 | [3] | |||
| EGFR | >1000 | [3] | |||
| LCK | >1000 | [3] | |||
| A-770041 (Lcki) | Lck | 147 | Fyn | 44,100 | [4] |
| Src | 9,100 | [4] | |||
| Fgr | 14,100 | [4] | |||
| BAY1834845 (Zabedosertib) | IRAK4 | 212 | FLT3 | >10,000 | [5] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is for comparative purposes.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for common biochemical assays used to generate the data in this guide.
Biochemical Kinase Activity Assays (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP generated.[6][7]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test inhibitor at various concentrations in a suitable kinase buffer.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assays (e.g., LanthaScreen™)
This assay measures the binding of an inhibitor to the kinase active site.
Principle: The assay is based on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by a test compound. The binding of a europium-labeled antibody to the kinase and the tracer to the active site results in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[8][9]
Protocol:
-
Assay Setup:
-
Prepare a solution containing the kinase and a europium-labeled anti-tag antibody in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare the fluorescently labeled kinase tracer solution.
-
-
Reaction:
-
In a microplate, combine the kinase/antibody mixture, the test inhibitor dilutions, and the tracer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
The IC50 value is calculated from the dose-response curve of the FRET signal versus the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Visualizations
To further understand the context of inhibitor action and the experimental process, the following diagrams are provided.
Caption: IRAK4 signaling pathway and the point of inhibition.
Caption: Experimental workflow for assessing inhibitor selectivity.
References
- 1. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of Kinase Assay Results for 5-Phenylpyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Accurate and reproducible assessment of the potency and selectivity of these compounds is paramount for successful drug discovery and development. This guide provides a comparative analysis of kinase assay results for aminopyrimidine compounds, which are structurally related to 5-phenylpyrimidines, and offers insights into the cross-validation of these results through orthogonal assay methodologies. The data and protocols presented herein are compiled from publicly available studies to illustrate a typical cross-validation workflow.
Comparative Kinase Inhibition Data
The following table summarizes the kinome-wide profiling data for a selection of aminopyrimidine compounds. This data, generated from binding assays (KINOMEscan), provides a broad overview of the selectivity of these compounds across the human kinome. It is important to note that results from binding assays and enzymatic assays may not always perfectly correlate, highlighting the need for orthogonal validation.[1]
Table 1: Kinome-wide Selectivity of Aminopyrimidine Compounds [1]
| Compound | 5-Position Substituent | 4-Position Amine Side Chain | Number of Kinases with PoC < 10 | S10 (1 µM) |
| 8 | H | Pyrazole | 2 | 0.005 |
| 12 | H | Sulfonamide | 1 | 0.002 |
| 15 | H | Pyrazole | 1 | 0.002 |
| 16 | H | Sulfonamide | 0 | 0.000 |
| 17 | H | Other | 7 | 0.017 |
| 19 | H | Sulfonamide | 0 | 0.000 |
| 20 | H | Other | 7 | 0.017 |
| 3 | Cyclopropyl | Pyrazole | 10 | 0.025 |
| 4 | Cyclopropyl | Pyrazole | 10 | 0.025 |
| 5 | Cyclopropyl | Sulfonamide | 4 | 0.010 |
| 11 | Cyclopropyl | Sulfonamide | 2 | 0.005 |
| 14 | Cyclopropyl | Other | 23 | 0.057 |
| 21 | Cyclopropyl | Sulfonamide | 2 | 0.005 |
| 22 | Cyclopropyl | Other | 24 | 0.060 |
| 6 | Bromo | Sulfonamide | 16 | 0.040 |
| 7 | Bromo | Pyrazole | 28 | 0.069 |
| 9 | Bromo | Other | 101 | 0.251 |
| 10 | Bromo | Pyrazole | 29 | 0.072 |
| 13 | Bromo | Sulfonamide | 15 | 0.037 |
| 18 | Bromo | Other | 103 | 0.256 |
| GSK8612 | Bromo | Pyrazole/Sulfonamide Hybrid | 21 | 0.052 |
PoC (Percent of Control) values approaching 0 indicate stronger binding. S10 (1 µM) represents the percentage of screened kinases with PoC values < 10 at a 1 µM concentration, with a lower S10 value indicating higher selectivity.[2]
Experimental Protocols
To ensure the reliability of kinase inhibition data, it is crucial to employ well-defined and reproducible experimental protocols. Below are generalized methodologies for common in vitro kinase assays.
General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[3]
Materials and Reagents:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[3]
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.[3]
-
Enzyme Preparation: Dilute the kinase enzyme stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[3]
-
Substrate/ATP Mixture: Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase.
-
Initiation of Kinase Reaction: Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.[3]
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[3]
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[3]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.[3]
Radiometric Kinase Assay ([γ-³²P]ATP)
This protocol describes a classic method for measuring the incorporation of a radiolabeled phosphate group from ATP onto a substrate.[4]
Materials and Reagents:
-
Kinase enzyme
-
Kinase-specific substrate
-
Test compounds dissolved in DMSO
-
5x Kinase Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl₂)
-
Radiolabeled [γ-³²P]ATP
-
5x Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Mixture Preparation: In a chilled microfuge tube, prepare a master mix containing water, 5x kinase reaction buffer, radiolabeled ATP, and the substrate.[4]
-
Reaction Initiation: Add the reaction mixture to the kinase sample to start the reaction. Incubate at 30°C for a predetermined time (e.g., 5 to 60 minutes), which should be determined empirically for each kinase.[4]
-
Reaction Termination: Stop the reaction by placing the tubes on ice and adding 5x Laemmli sample buffer.[4]
-
SDS-PAGE: Heat the samples at 100°C for 30 seconds to 2 minutes. Load the samples onto an SDS-PAGE gel and run the gel to separate the kinase and the substrate.[4]
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled substrate.
-
Quantification: Quantify the radioactive signal for the substrate band to determine the level of kinase activity.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway often targeted by pyrimidine-based inhibitors and a typical workflow for cross-validating kinase assay results.
References
A Comparative Guide to the Structure-Activity Relationships of Diverse Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. Its inherent ability to interact with a multitude of biological targets has led to the development of numerous anticancer, antimicrobial, and anti-inflammatory drugs. Understanding the structure-activity relationship (SAR) of different pyrimidine scaffolds is paramount for the rational design of novel, potent, and selective therapeutics. This guide provides a comparative analysis of various pyrimidine scaffolds, supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Biological Activities of Pyrimidine Scaffolds
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring and the nature of any fused ring systems. These modifications dictate the molecule's three-dimensional shape, electronic properties, and ability to form key interactions with its biological target.
Anticancer Activity
Pyrimidine-based compounds are particularly prominent in oncology, with many acting as kinase inhibitors. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative compounds from different pyrimidine scaffolds against various cancer cell lines and kinases.
Table 1: Anticancer Activity of 2,4-Disubstituted Pyrimidine Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Kinase | IC50 (nM) | Reference |
| 1a | 4-Anilino | 2-Thiazolyl | PANC-1 | 0.08 | CDK9 | - | [1] |
| 1b | 4-Anilino | 2-Phenylamino | PANC-1 | - | CDK9 | - | [1] |
| 1c | 4-(4-Aminopiperidin-1-yl) | 6-Benzyl-3-methyl | SW480 | 15.70 | - | - | [2] |
| 1d | 4-(4-Aminopiperidin-1-yl) | 6-Benzyl-3-methyl | - | - | Src | - | [2] |
Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | R Group (2-phenyl) | R' Group (4-position) | Cell Line | IC50 (µM) | Kinase | IC50 (nM) | Reference |
| 2a | 3-OH | Morpholino | - | - | PI3Kβ (% inh @ 10µM) | 62% | [3] |
| 2b | 3-OH, 5-OCH3 | Morpholino | - | - | PI3Kγ (% inh @ 10µM) | 84% | [3] |
| 2c | H | 4-(4-methylpiperazin-1-yl)phenyl | TNBC cells | - | VEGFR3 | - | [4] |
| 2d | 6-tert-butyl | 4-[(methylamino)methyl]benzaldehyde hydrazone | - | - | CDK4 | - | [5] |
Table 3: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Kinase | IC50 (nM) | Reference |
| 3a | 2-Amino-6-(2,6-dichlorophenyl) | 7-tert-butylurea | - | - | EGFR | 450 | |
| 3b | 2-[4-(Diethylamino)butyl]amino-6-(2,6-dichlorophenyl) | 7-tert-butylurea | Vascular Smooth Muscle Cells | 0.3 | PDGFr | - | |
| 3c | 2-Amino-6-(3',5'-dimethoxyphenyl) | 7-tert-butylurea | - | - | FGFr | 60 |
Table 4: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | R Group | Cell Line | GI50 (µM) | Kinase | IC50 (µM) | Reference |
| 4a | Cyano pyrazole derivative | Melanoma | >100% inhibition | EGFR | 0.135 | |
| 4b | Ethyl ester analogue of 4a | Melanoma | >100% inhibition | EGFR | 0.034 |
Antimicrobial Activity
Pyrimidine derivatives have also been extensively investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.
Table 5: Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Scaffold | Microorganism | MIC (µg/mL) | Reference |
| 5a | 2,4-disubstituted-6-thiophenyl-pyrimidine | MRSA | 2 | [6] |
| 5b | 2,4-disubstituted-6-thiophenyl-pyrimidine | VREs | 2 | [6] |
| 5c | Pyrazolo[3,4-d]pyrimidine | E. coli | - | [7] |
| 5d | Pyrazolo[3,4-d]pyrimidine | S. aureus | - | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine scaffolds is often evaluated by their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[8]
Table 6: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound ID | Scaffold | Assay | IC50 (µM) | Reference |
| 6a | Pyrazolo[3,4-d]pyrimidine | COX-1 Inhibition | - | [8] |
| 6b | Pyrazolo[3,4-d]pyrimidine | COX-2 Inhibition | - | [8] |
| 6c | Pyrimidine derivative | LOX Inhibition | - | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
1. Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase and its specific substrate in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
2. Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding a solution of ATP (at a concentration close to its Km value for the kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
3. Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
1. Preparation of Inoculum:
-
Culture the test microorganism in a suitable broth medium overnight.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
3. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12][13]
1. Enzyme and Substrate Preparation:
-
Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (the substrate) in an appropriate buffer.
2. Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the test compound in a reaction buffer for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 10 minutes at 37°C).
3. Product Detection:
-
Stop the reaction.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
In Vitro Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on lipoxygenase activity.[14]
1. Enzyme and Substrate Preparation:
-
Use purified soybean lipoxygenase or a relevant human LOX isozyme.
-
Prepare a solution of linoleic acid or arachidonic acid (the substrate) in a suitable buffer.
2. Inhibition Assay:
-
Pre-incubate the LOX enzyme with different concentrations of the test compound in a reaction buffer.
-
Initiate the reaction by adding the substrate.
3. Detection:
-
Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm using a spectrophotometer.
4. Data Analysis:
-
Calculate the percentage of LOX inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the structure-activity relationship of pyrimidine scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymerdigital.com [ymerdigital.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. tandfonline.com [tandfonline.com]
Evaluating the Off-Target Landscape of Pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, prized for its ability to mimic ATP and bind to the hinge region of kinase active sites. However, this advantageous interaction also presents a significant challenge: the potential for off-target binding due to the conserved nature of the ATP pocket across the kinome. Understanding the selectivity profile of these compounds is paramount for predicting efficacy, anticipating toxicity, and elucidating the true mechanism of action. This guide provides a comparative analysis of the off-target effects of pyrimidine-based kinase inhibitors, supported by experimental data and detailed protocols.
Comparative Kinase Selectivity Profiles
To illustrate the varying selectivity of pyrimidine-based inhibitors, this section presents quantitative data for several compounds. We feature a detailed kinome scan of A-770041 , a pyrazolo[3,4-d]pyrimidine and a potent inhibitor of the Src family kinase Lck. For comparison, we include data from Bafetinib , a highly selective 2-phenylaminopyrimidine derivative targeting Bcr-Abl and Lyn kinases, and Fedratinib , a JAK2-selective inhibitor.
Kinome-Wide Off-Target Profiling
The following table summarizes the binding interactions of A-770041 across a broad panel of kinases, as determined by a KINOMEscan® assay. The results are presented as "percent of control," where a lower value indicates stronger binding and potential inhibition.[1] Data is shown for kinases with less than 35% of control activity remaining at a 10 µM concentration of the inhibitor.
Table 1: Kinome Scan Selectivity Profile of A-770041 (10 µM)
| Kinase Target | Kinase Family | Percent of Control (%) |
| LCK | TK | 0.1 |
| SRC | TK | 0.2 |
| FYN | TK | 0.3 |
| YES1 | TK | 0.3 |
| LYN | TK | 0.4 |
| HCK | TK | 0.5 |
| FGR | TK | 0.6 |
| BLK | TK | 1.1 |
| ABL1 | TK | 1.5 |
| ABL2 | TK | 2.0 |
| CSF1R | TK | 3.5 |
| FLT3 | TK | 5.0 |
| KIT | TK | 8.0 |
| PDGFRB | TK | 12.0 |
| EPHA2 | TK | 15.5 |
| EPHA7 | TK | 18.0 |
| ZAK | STE | 20.5 |
| DDR1 | TK | 25.0 |
| DDR2 | TK | 28.0 |
| EPHB4 | TK | 32.0 |
| RIPK2 | TKL | 34.5 |
Data sourced from the LINCS Data Portal for the A770041 KINOMEscan experiment.[1] A lower "Percent of Control" indicates stronger binding.
Potency Against Primary and Off-Target Kinases
The following tables provide a comparison of the inhibitory potency (IC50 or Kd values) of different pyrimidine-based inhibitors against their intended targets and key off-targets.
Table 2: Comparative Potency of A-770041 against Src Family Kinases
| Kinase Target | IC50 (nM) | Selectivity vs. Lck |
| LCK | 147 | - |
| FYN | 44,100 | ~300-fold |
| SRC | 9,100 | ~62-fold |
| FGR | 14,100 | ~96-fold |
IC50 values represent the concentration required to inhibit 50% of the kinase's activity.[2]
Table 3: Comparative Potency of Bafetinib (a 2-Phenylaminopyrimidine)
| Kinase Target | Family | IC50 (nM) |
| Abl | Abl Family | 5.8 |
| Lyn | Src Family | 19 |
| Fyn | Src Family | <100 |
Bafetinib was found to significantly inhibit only four kinases (Abl, ARG, Fyn, and Lyn) out of a panel of 79 tyrosine kinases when screened at a concentration of 100 nM.[3][4][5]
Table 4: Comparative Potency of Fedratinib (a JAK Inhibitor)
| Kinase Target | Kd (nM) |
| JAK2 (JH1 domain) | 1.1 |
| JAK1 (JH1 domain) | 18.0 |
| TYK2 (JH1 domain) | 21.0 |
| FLT3 | 13.0 |
| GAK | 1.1 |
| DAPK3 | 1.2 |
Kd (dissociation constant) values indicate the binding affinity of the inhibitor to the kinase.[6]
Key Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by off-target inhibition is crucial for interpreting cellular phenotypes. Below are diagrams of key pathways modulated by the example inhibitors and a typical workflow for assessing kinase selectivity.
References
A Comparative Analysis of 5-Phenylpyrimidine Analogues' Efficacy Across Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for potent and selective anticancer agents is perpetual. Among the myriad of heterocyclic compounds investigated, 5-phenylpyrimidine analogues have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of different this compound derivatives, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel cancer therapeutics.
Quantitative Efficacy of this compound Analogues
The antiproliferative activity of several series of this compound analogues has been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies significantly depending on the specific chemical substitutions on the pyrimidine and phenyl rings, as well as the genetic makeup of the cancer cells. Below is a summary of the IC50 values for representative compounds from different studies.
| Compound Class | Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenylpyrazolo[3,4-d]pyrimidine | 5b | MCF-7 | Breast | Promising | [1] |
| Phenylpyrazolo[3,4-d]pyrimidine | 5b | HCT-116 | Colon | Promising | [1] |
| Phenylpyrazolo[3,4-d]pyrimidine | 5b | HepG2 | Liver | Promising | [1] |
| Phenylpyrazolo[3,4-d]pyrimidine | 5d | HCT-116 | Colon | 9.87 | [1] |
| Phenylpyrazolo[3,4-d]pyrimidine | 5e | HCT-116 | Colon | 8.15 | [1] |
| Phenylpyrazolo[3,4-d]pyrimidine | 5i | MCF-7 | Breast | 3.81 | [1] |
| 5-Hydroxymethylpyrimidine | 3g | HeLa | Cervical | 17-38 | [2][3] |
| 5-Hydroxymethylpyrimidine | 3g | HepaRG | Liver | 17-38 | [2][3] |
| 5-Hydroxymethylpyrimidine | 3g | A172 | Glioblastoma | 17-38 | [2][3] |
| 5-Hydroxymethylpyrimidine | 3h | HepaRG | Liver | 132.2 | [3] |
| Indazol-pyrimidine | 4a | A549 | Lung | 3.304 | [4] |
| Indazol-pyrimidine | 4a | Caco2 | Colorectal | 10.350 | [4] |
| Indazol-pyrimidine | 4a | MCF-7 | Breast | 2.958 | [4] |
| Indazol-pyrimidine | 4d | MCF-7 | Breast | 4.798 | [4] |
| Indazol-pyrimidine | 4f | MCF-7 | Breast | 1.629 | [4] |
| Indazol-pyrimidine | 4g | MCF-7 | Breast | 4.680 | [4] |
| Indazol-pyrimidine | 4i | A549 | Lung | 2.305 | [4] |
| Indazol-pyrimidine | 4i | Caco2 | Colorectal | 4.990 | [4] |
| Indazol-pyrimidine | 4i | MCF-7 | Breast | 1.841 | [4] |
| 5-Trifluoromethylpyrimidine | 9u | A549 | Lung | 0.35 | [5] |
| 5-Trifluoromethylpyrimidine | 9u | MCF-7 | Breast | 3.24 | [5] |
| 5-Trifluoromethylpyrimidine | 9u | PC-3 | Prostate | 5.12 | [5] |
| N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenylurea | L14e | A549 | Lung | 0.67 | [6] |
| N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenylurea | L14e | H460 | Lung | Superior to Pemetrexed | [6] |
| Pyrimidine-5-carbonitrile | 11e | HCT-116 | Colon | 1.14 | [7] |
| Pyrimidine-5-carbonitrile | 11e | MCF-7 | Breast | 1.54 | [7] |
Note: "Promising" indicates that the source mentioned significant activity without providing a specific IC50 value in the cited text.
Experimental Protocols
The evaluation of the anticancer efficacy of this compound analogues involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the this compound analogues (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the this compound analogue at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software. For example, in one study, treatment of MCF-7 cells with compound 5i led to an increase in the percentage of cells in the S phase and a significant increase in the pre-G1 phase, indicative of apoptosis.[1]
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and differentiate between early and late apoptotic cells.
-
Cell Treatment: Cells are treated with the compound of interest as described for the cell cycle analysis.
-
Staining: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are then added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. For instance, treatment of MCF-7 cells with compound 5i resulted in 36.06% of apoptotic cells (early + late) compared to 1.79% in the untreated control.[1]
Visualizing Mechanisms and Workflows
To better understand the processes involved in the evaluation and the potential mechanisms of action of this compound analogues, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for evaluating the in vitro anticancer efficacy of this compound analogues.
Many 5-trifluoromethylpyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[5]
Caption: Simplified EGFR signaling pathway and the inhibitory action of 5-trifluoromethylpyrimidine analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Validation of Novel 5-Phenylpyrimidine Structures
For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. This guide provides a comparative framework for the validation of new 5-phenylpyrimidine derivatives using fundamental spectroscopic techniques. By presenting key data from recently synthesized structures alongside established compounds, this guide aims to facilitate efficient and accurate characterization.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As new derivatives are synthesized to explore their therapeutic potential, rigorous spectroscopic analysis is crucial to confirm their identity and purity. This guide outlines the standard methodologies and presents comparative data to aid in this validation process.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for a selection of recently synthesized this compound derivatives, providing a reference for researchers working with similar structures.
Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives
| Compound | Solvent | Aromatic Protons (δ, ppm) | Pyrimidine Proton (δ, ppm) | Other Key Protons (δ, ppm) |
| Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate | CDCl₃ | 7.24–8.52 (m, 10H) | - | 4.63 (s, 2H, SCH₂), 4.45 (q, 2H, OCH₂), 2.68 (s, 3H, CH₃), 1.44 (t, 3H, CH₃) |
| Ethyl 4-(tert-butylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | CDCl₃ | 7.46–8.47 (m, 5H) | - | 4.37 (q, 2H, OCH₂), 2.71 (s, 3H, CH₃), 1.58 (s, 9H, C(CH₃)₃), 1.42 (t, 3H, CH₃) |
| {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol | - | - | - | - |
| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | - | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives
| Compound | Solvent | Aromatic Carbons (δ, ppm) | Pyrimidine Carbons (δ, ppm) | Other Key Carbons (δ, ppm) |
| Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate | CDCl₃ | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Ethyl 4-(tert-butylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | CDCl₃ | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol | - | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | - | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
Table 3: IR and Mass Spectrometry Data of this compound Derivatives
| Compound | IR (KBr, cm⁻¹) | Mass Spec (m/z) [M+H]⁺ |
| Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate | 1686 (C=O), 651 (C-S) | 365.1293 |
| Ethyl 4-(tert-butylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | 1666 (C=O), 3287 (N-H) | 314.1836 |
| {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol | - | - |
| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the acquisition and validation of spectroscopic data for novel this compound structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 300 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum on the same instrument.
-
Proton decoupling is typically used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the structure.
-
Correlate the ¹H and ¹³C NMR data, and consider 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample spectrum.
-
-
Data Analysis:
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF, Orbitrap) to determine the exact mass.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the exact mass measurement from HRMS to calculate the elemental formula.
-
Analyze the fragmentation pattern to gain further structural information.
-
Validation Workflow
The following diagram illustrates a logical workflow for the spectroscopic validation of novel this compound structures.
Caption: Workflow for the spectroscopic validation of novel compounds.
This structured approach, combining comprehensive data acquisition with systematic analysis, ensures the unambiguous characterization of novel this compound derivatives, a critical step in the drug discovery and development pipeline.
References
Comparative Docking Analysis of 5-Phenylpyrimidine Derivatives: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various 5-phenylpyrimidine derivatives against a range of therapeutically relevant protein targets. The data presented is compiled from multiple research studies and aims to facilitate the identification of promising scaffolds for further development.
This guide summarizes quantitative data from molecular docking studies, details the experimental protocols employed, and visualizes key biological pathways and experimental workflows to offer a comprehensive overview of the current landscape of this compound derivatives in computational drug design.
Quantitative Docking Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various this compound and related pyrimidine derivatives against several key protein targets. These values are crucial indicators of the potential efficacy of these compounds as inhibitors.
| Compound Series | Target Protein | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Mpro | - | - | Promising activity reported | [1] |
| 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | Cyclin-dependent kinase 2 (CDK2) | 1HCK | -7.9 to -7.4 | 98.5 to 117.8 (antioxidant activity) | [2] |
| Aminopyrimidine hybrids | EGFR Tyrosine Kinase | - | - | 0.7 to 0.9 (enzyme inhibition) | [3][4] |
| Phenylpyrimidine-carboxamide Sorafenib derivatives | VEGFR2/KDR kinase | - | - | 1.85 to 6.35 | [5] |
| Novel Phenylpyrimidine derivatives | FLT-3 Kinase | - | - | 1.5 to 2.8 | [6] |
| 2-Phenylpyrimidine derivatives | CYP51 | - | - | MIC: 4 to 16 µg/mL (antifungal) | [7] |
| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | 1YWN | - | 1.14 to 10.33 | [8] |
Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in software, force fields, and docking parameters. The IC50 values reported often correspond to different types of biological assays.
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the referenced studies for molecular docking and biological evaluation.
Molecular Docking Protocol
A generalized workflow for the molecular docking studies of this compound derivatives is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned using software like AutoDock Tools.[2][9]
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using appropriate force fields.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are crucial for guiding the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.[1][10][11] The software explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity, typically expressed in kcal/mol.
-
Analysis of Results: The resulting docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
In Vitro Biological Assays
-
Antiproliferative Activity (MTT Assay): The cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., MCF-7, HCT-116) are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][8] This colorimetric assay measures cell viability.
-
Enzyme Inhibition Assays: The inhibitory activity of the compounds against specific enzymes, such as EGFR-TK or VEGFR-2, is determined using in vitro enzyme inhibition assays.[3][4] These assays measure the reduction in enzyme activity in the presence of the inhibitor.
-
Antiviral Assays: For viral targets like SARS-CoV-2 Mpro, antiviral activity is assessed by measuring the inhibition of viral replication in cell culture.[1]
-
Antifungal Assays: The minimum inhibitory concentration (MIC) of the compounds against various fungal strains is determined to evaluate their antifungal potential.[7]
Visualizing the Landscape
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparative docking studies of this compound derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
Caption: The drug discovery funnel from library to preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Phenylpyrimidine proper disposal procedures
Foreword
This document provides comprehensive guidance on the proper disposal procedures for 5-Phenylpyrimidine, tailored for researchers, scientists, and drug development professionals. The information herein is intended to ensure the safe and compliant management of this chemical waste, minimizing risks to personnel and the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Classification
Prior to disposal, it is essential to understand the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, related pyrimidine compounds often exhibit hazards such as acute toxicity, skin irritation, and serious eye irritation.[1][2][3][4] Therefore, this compound should be handled as a hazardous chemical.
General Safety Precautions:
-
Always consult the specific Safety Data Sheet (SDS) for this compound if available in your institution's inventory.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4]
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is the first step in compliant disposal.[5][6] Mixing incompatible chemicals can lead to dangerous reactions.
Procedure:
-
Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often a suitable choice.[7]
-
Labeling: Immediately label the waste container with a hazardous waste tag.[5][8] The label must include:
-
The full chemical name: "this compound" (avoid formulas or abbreviations).[5]
-
The words "Hazardous Waste".
-
An accumulation start date.
-
The specific hazards (e.g., Toxic, Irritant).
-
-
Waste Accumulation:
-
Collect all waste containing this compound, including contaminated solids (e.g., filter paper, gloves, absorbent pads) and solutions, in the designated container.
-
Keep the waste container closed at all times, except when adding waste.[8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Ensure the SAA is away from general work areas and sources of ignition.
-
Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.[6][10]
| Container Type | Decontamination Procedure | Disposal Method |
| Non-acutely Hazardous | Triple rinse with a suitable solvent (e.g., ethanol or acetone). | Collect the rinsate as hazardous waste.[6] After rinsing and removal of the label, the container may be disposed of in the regular trash.[10] |
| Acutely Hazardous (P-listed) | Triple rinse with a suitable solvent. The rinsate must be collected and managed as acutely hazardous waste.[6] | The decontaminated container can be disposed of in the regular trash after the label is defaced.[10] |
Note: The classification of this compound as acutely hazardous (P-listed) would need to be confirmed from its specific SDS. If its status is unknown, treat it as acutely hazardous as a precaution.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator if necessary.
-
Containment and Absorption: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Place all contaminated materials (absorbent, PPE, etc.) into a designated hazardous waste container.[10]
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Final Disposal Pathway
The final disposal of this compound waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office.[5]
Step-by-Step Disposal Workflow:
-
Waste Pickup Request: Once the waste container is full or has reached its accumulation time limit, submit a hazardous waste pickup request to your EHS department.
-
Documentation: Complete all necessary paperwork, accurately listing the contents of the waste container.[5]
-
Professional Removal: EHS personnel will collect the waste from your laboratory's SAA.
-
Treatment and Disposal: The waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment, which may include incineration or other approved methods.[11]
Do not dispose of this compound down the drain or in the regular trash. [5][12]
Workflow Diagrams
Caption: Workflow for the initial collection and segregation of this compound waste.
Caption: Step-by-step process for the final disposal of this compound waste.
References
- 1. fishersci.ca [fishersci.ca]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. 4-Methyl-5-phenylpyrimidine | C11H10N2 | CID 180586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. web.uri.edu [web.uri.edu]
- 10. vumc.org [vumc.org]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. acs.org [acs.org]
Personal protective equipment for handling 5-Phenylpyrimidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Phenylpyrimidine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Summary: While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its hazards can be inferred from its structural components and similar pyridine derivatives. It should be treated as a compound that is harmful if swallowed, causes serious eye irritation, and may lead to skin and respiratory irritation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary barrier against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a fume hood) | Chemical safety goggles | Nitrile or Butyl rubber gloves | Fully-buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood. |
| Conducting Reactions (in a fume hood) | Chemical safety goggles or face shield | Nitrile or Butyl rubber gloves | Fully-buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood. |
| Handling Spills | Chemical safety goggles and face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant apron or coveralls over a lab coat | NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate filter.[1] |
| Waste Disposal | Chemical safety goggles | Nitrile or Butyl rubber gloves | Laboratory coat | Not generally required if containers are sealed and handled properly. |
Glove Compatibility: Specific breakthrough time data for this compound is not available. However, for pyridine, a structurally related compound, nitrile or butyl rubber gloves are recommended for protection.[2][3][4][5][6] It is crucial to change gloves immediately if contamination is suspected.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety. The following steps should be followed when handling this compound:
1. Pre-Handling Preparations:
- Ensure a certified chemical fume hood is in proper working order.
- Verify that an emergency eyewash station and safety shower are accessible.
- Prepare all necessary equipment and reagents before handling the compound.
- Cover the work surface with absorbent, disposable bench paper.
- Don the appropriate PPE as specified in the table above.
2. Handling this compound:
- Perform all manipulations of this compound, including weighing and solution preparation, within a chemical fume hood to minimize inhalation exposure.[2][3]
- Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.
- Keep the container of this compound tightly closed when not in use.[2][3]
- Handle the compound gently to avoid creating dust.
3. Post-Handling Procedures:
- Decontaminate all equipment used for handling this compound.
- Wipe down the work surface in the fume hood with an appropriate solvent.
- Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
1. Waste Collection:
- Collect all solid and liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[6][7][8][9]
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Container Management:
- Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.
- Ensure the waste container is kept closed except when adding waste.
3. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
- For empty containers, triple-rinse with a suitable solvent, and collect the rinsate as hazardous waste.[8]
Emergency Procedures: Spills
1. Small Spills (within a fume hood):
- Contain the spill using an inert absorbent material such as sand or vermiculite.
- Carefully sweep the absorbed material into a designated hazardous waste container.
- Decontaminate the spill area with a suitable solvent and wash with soap and water.
2. Large Spills (or spills outside of a fume hood):
- Evacuate the immediate area and alert colleagues and the laboratory supervisor.
- Restrict access to the area.
- Contact your institution's EHS or emergency response team for cleanup.
Diagram of Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. media.laballey.com [media.laballey.com]
- 8. nyu.edu [nyu.edu]
- 9. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
